TCN 213
Beschreibung
Eigenschaften
IUPAC Name |
2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS2/c23-16(19-11-14-7-3-1-4-8-14)13-24-18-22-21-17(25-18)20-12-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAZPYFIYYCZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CSC2=NN=C(S2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of TCN 213
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCN 213 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a preference for subtypes containing the GluN2A subunit. Its unique mechanism of action, characterized by a dependency on the co-agonist glycine (B1666218), positions it as a valuable tool for dissecting the physiological and pathological roles of GluN2A-containing NMDA receptors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of GluN2A-containing NMDA receptors. Its inhibitory effect is not mediated by direct competition with the primary agonist, glutamate (B1630785). Instead, the antagonism of this compound is dependent on the concentration of the co-agonist glycine[1][2][3]. This suggests that this compound binds to a site on the receptor that is distinct from the glutamate binding site and allosterically modulates the receptor's response to glycine.
Key characteristics of this compound's mechanism of action include:
-
Subunit Selectivity: this compound demonstrates a significant selectivity for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit. Blockade of GluN1/GluN2B NMDA receptor-mediated currents by this compound is negligible[1][2].
-
Glycine-Dependent Antagonism: The inhibitory potency of this compound is inversely related to the concentration of glycine. Higher concentrations of glycine can overcome the antagonistic effect of this compound, a characteristic described as surmountable antagonism[1][2].
-
Glutamate-Independent Action: The antagonism of this compound is independent of the concentration of glutamate[1][2].
-
Non-competitive Inhibition: Schild analysis of this compound's effect on GluN1/GluN2A receptors yields a plot with a unity slope, which is indicative of a competitive-like interaction at the level of the co-agonist binding site, though it is considered a non-competitive antagonist with respect to glutamate[1][2][4].
Quantitative Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
Table 1: Inhibitory Potency of this compound at GluN1/GluN2A Receptors
| Parameter | Value | Conditions | Reference |
| IC50 | 0.55 - 40 µM | Dependent on glycine concentration | [1] |
| KB (Equilibrium Constant) | 2 µM | Determined by Schild analysis | [4] |
Table 2: Comparative Inhibition of GluN1/GluN2A Receptor-Mediated Currents by this compound and TCN 201
| Compound (Concentration) | Glycine Concentration | Mean Inhibition (%) | n (number of experiments) | Reference |
| This compound (10 µM) | 10 µM | 44.0 ± 2.2 | 11 | [4] |
| This compound (10 µM) | 30 µM | 17.3 ± 1.1 | 9 | [4] |
| TCN 201 (10 µM) | 10 µM | 82.4 ± 1.1 | 12 | [4] |
| TCN 201 (10 µM) | 30 µM | 50.7 ± 1.1 | 8 | [4] |
Signaling Pathways
Activation of NMDA receptors, including those containing the GluN2A subunit, leads to an influx of Ca2+ ions, which in turn triggers a cascade of downstream signaling events. These pathways are crucial for synaptic plasticity, learning, and memory, but their overactivation can lead to excitotoxicity and neuronal cell death. This compound, by selectively inhibiting GluN2A-containing receptors, can modulate these signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This technique is fundamental for studying the electrophysiological properties of ion channels, such as NMDA receptors, expressed in a heterologous system.
1. Oocyte Preparation:
- Harvest oocytes from a female Xenopus laevis frog.
- Treat oocytes with collagenase to remove the follicular layer.
- Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) into the oocytes.
- Incubate the injected oocytes for 2-5 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing NaCl, KCl, CaCl2, and a buffer like HEPES).
- Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
- Clamp the membrane potential at a holding potential (e.g., -70 mV).
- Apply agonists (glutamate and glycine) to the perfusion solution to activate the NMDA receptors and record the resulting inward current.
- To study the effect of this compound, co-apply this compound with the agonists at various concentrations.
3. Data Analysis:
- Measure the peak or steady-state current amplitude in the absence and presence of this compound.
- Construct concentration-response curves for this compound to determine its IC50 value.
- For Schild analysis, generate agonist concentration-response curves in the presence of different fixed concentrations of this compound to determine the equilibrium constant (KB).
A[label="Oocyte Harvest\nand Defolliculation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="cRNA Injection\n(GluN1 + GluN2A)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Incubation\n(2-5 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Placement in\nRecording Chamber", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Impale with Two\nMicroelectrodes", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Voltage Clamp\n(-70 mV)", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="Agonist Application\n(Glutamate + Glycine)", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Co-application of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
I[label="Record Inward\nCurrent", fillcolor="#FBBC05", fontcolor="#202124"];
J [label="Data Analysis\n(IC50, Schild Plot)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> I;
G -> H;
H -> I;
I -> J;
}
NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay assesses the neuroprotective effects of this compound against excitotoxic cell death mediated by NMDA receptor overactivation.
1. Primary Cortical Neuron Culture:
- Dissect the cerebral cortices from embryonic day 18 (E18) rat or mouse pups.
- Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., with trypsin) and mechanical trituration.
- Plate the neurons on poly-D-lysine coated culture dishes in a suitable neuronal culture medium.
- Culture the neurons for 10-14 days in vitro (DIV) to allow for maturation and expression of a mixed population of GluN2A- and GluN2B-containing NMDA receptors.
2. Excitotoxicity Induction and Treatment:
- Pre-incubate the mature cortical neurons with various concentrations of this compound for a defined period (e.g., 30 minutes).
- Expose the neurons to a high concentration of NMDA (e.g., 100 µM) in the presence of glycine (e.g., 10 µM) for a short duration (e.g., 15-30 minutes) to induce excitotoxicity.
- Wash the neurons to remove NMDA and this compound and return them to the original culture medium.
- Incubate the neurons for 24 hours.
3. Assessment of Cell Viability:
- Quantify neuronal cell death using methods such as the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.
- Alternatively, use cell viability stains like propidium (B1200493) iodide (stains dead cells) and Hoechst 33342 (stains all nuclei) to visualize and quantify live and dead neurons.
4. Data Analysis:
- Calculate the percentage of neuroprotection conferred by this compound by comparing the cell death in this compound-treated cultures to that in cultures treated with NMDA alone.
- Determine the concentration of this compound that provides 50% protection (EC50) against NMDA-induced excitotoxicity.
Conclusion
This compound is a highly selective GluN2A-containing NMDA receptor antagonist with a unique glycine-dependent mechanism of action. Its properties make it an invaluable pharmacological tool for elucidating the specific roles of GluN2A subunits in synaptic function and dysfunction. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting GluN2A-containing NMDA receptors with compounds like this compound.
References
- 1. This compound | NMDAR | TargetMol [targetmol.com]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
TCN 213: A Technical Guide to a Selective GluN2A NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCN 213 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a pronounced preference for subtypes containing the GluN2A subunit. As a glycine-dependent, glutamate-independent antagonist, its mechanism of action offers a nuanced approach to modulating NMDA receptor activity. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental methodologies for its characterization, and an exploration of the relevant signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting GluN2A-containing NMDA receptors.
Core Properties of this compound
This compound is distinguished by its selective, activity-dependent blockade of NMDA receptors. Its antagonism is surmountable and dependent on the concentration of the co-agonist glycine (B1666218), while being independent of the primary agonist, glutamate (B1630785). This property allows for a fine-tuned modulation of neuronal excitability, particularly in regions and during developmental stages where GluN2A subunits are prominently expressed. Studies have demonstrated that this compound has a negligible blocking effect on NMDA receptors containing the GluN2B subunit, highlighting its selectivity.[1]
Quantitative Pharmacological Data
The selectivity and potency of this compound have been quantified through various electrophysiological and pharmacological assays. The following table summarizes the key quantitative data available for this compound and its closely related analog, TCN 201, for comparative purposes.
| Compound | Receptor Subtype | Parameter | Value | Notes |
| This compound | GluN1/GluN2A | KB | ~2.1 µM | Determined by Schild analysis.[2] |
| GluN1/GluN2A | % Inhibition | 44.0 ± 2.2% | At 10 µM this compound with 10 µM glycine.[3] | |
| GluN1/GluN2B | % Inhibition | Negligible | [1] | |
| TCN 201 | GluN1/GluN2A | KB | 70 nM | Determined by Schild analysis; ~30-fold more potent than this compound.[2] |
| GluN1/GluN2A | % Inhibition | 82.4 ± 1.1% | At 10 µM TCN 201 with 10 µM glycine. | |
| GluN1/GluN2B | % Inhibition | Little antagonism |
Experimental Protocols
The primary method for characterizing the pharmacological properties of this compound is the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes. This system allows for the heterologous expression of specific NMDA receptor subunit combinations, providing a clean and controllable environment for studying drug-receptor interactions.
Detailed Methodology: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated, typically by enzymatic digestion (e.g., collagenase treatment) followed by manual removal of the follicular layer.
-
Complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) are injected into the oocyte cytoplasm. The ratio of injected cRNA is optimized to ensure proper receptor assembly.
-
Injected oocytes are incubated for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression on the oocyte membrane.
-
-
Electrophysiological Recording:
-
An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a recording solution.
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired holding potential (typically -40 mV to -70 mV).
-
The recording solution contains a defined concentration of glutamate (e.g., 100 µM) and varying concentrations of glycine to activate the NMDA receptors.
-
This compound is applied at various concentrations to the perfusion solution to determine its inhibitory effect on the glutamate and glycine-evoked currents.
-
-
Data Analysis (Schild Analysis):
-
To determine the equilibrium dissociation constant (KB) of this compound, a Schild analysis is performed.
-
Concentration-response curves for the co-agonist glycine are generated in the absence and presence of multiple fixed concentrations of this compound.
-
The dose ratio (the ratio of the EC50 of glycine in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
For a competitive antagonist, the data should fall on a straight line with a slope of 1. The x-intercept of this line provides the log KB value.
-
Signaling Pathways and Inferred Downstream Effects
Selective blockade of GluN2A-containing NMDA receptors by this compound is expected to modulate downstream signaling cascades that are critical for synaptic plasticity and neuronal function. While direct studies on the specific downstream effects of this compound are limited, we can infer the likely consequences based on the known roles of GluN2A subunits in NMDA receptor signaling.
NMDA receptor activation leads to an influx of Ca2+, which acts as a second messenger to initiate a variety of intracellular signaling pathways. The subunit composition of the NMDA receptor, particularly the type of GluN2 subunit, dictates the amplitude and duration of this Ca2+ signal, and consequently, the downstream cellular response.
Caption: Inferred signaling pathway modulated by this compound.
It is well-established that the activation of GluN2A-containing NMDA receptors is preferentially linked to the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. This process is often mediated by the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-ERK signaling pathway, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and subsequent changes in gene expression that support synaptic strengthening. Therefore, by selectively antagonizing GluN2A-containing receptors, this compound is hypothesized to dampen the signaling cascades that lead to LTP.
Caption: Experimental workflow for characterizing this compound.
Pharmacokinetics and In Vivo Studies
To date, there is a notable lack of publicly available information regarding the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Similarly, in vivo studies investigating the behavioral or physiological effects of this compound are not readily found in the published literature. This represents a significant knowledge gap and a crucial area for future research to ascertain the therapeutic potential and safety profile of this compound. The development of any CNS drug is highly dependent on its ability to cross the blood-brain barrier and maintain a suitable pharmacokinetic profile.
Conclusion
This compound is a valuable pharmacological tool for dissecting the specific roles of GluN2A-containing NMDA receptors in neuronal function and dysfunction. Its selective, glycine-dependent antagonism provides a unique mechanism for modulating NMDA receptor activity. While its in vitro pharmacological profile is partially characterized, further studies are required to fully elucidate its selectivity across all NMDA receptor subtypes, its impact on downstream signaling pathways, and its in vivo efficacy and pharmacokinetic properties. Such research will be instrumental in determining the potential of this compound and other GluN2A-selective antagonists as therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
TCN 213: A Technical Guide to its Pharmacology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCN 213 is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its unique glycine-dependent mechanism of action and selectivity over GluN2B-containing receptors make it a valuable pharmacological tool for dissecting the roles of different NMDA receptor subtypes in neuronal function and disease. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization. Furthermore, it explores the downstream signaling pathways modulated by GluN2A-containing NMDA receptors and discusses the potential therapeutic applications of this compound in neurological disorders.
Core Pharmacology of this compound
This compound is a potent and selective antagonist of NMDA receptors that incorporate the GluN2A subunit.[1][2] Its inhibitory action is notable for its dependence on the concentration of the co-agonist glycine, rather than glutamate (B1630785).[2] This characteristic suggests a modulatory binding site rather than direct competition at the glutamate binding site. This compound has demonstrated negligible blockade of NMDA receptors containing the GluN2B subunit, highlighting its selectivity.[1][2] This selectivity allows for the specific investigation of the physiological and pathological roles of GluN2A-containing NMDA receptors.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the activity of this compound.
| Parameter | Value | Receptor Subtype | Species | Assay Conditions | Reference |
| Equilibrium Constant (KB) | 2 µM | GluN1/GluN2A | Xenopus laevis oocytes | Two-electrode voltage clamp (Schild analysis) |
| Compound | Glycine Concentration | Inhibition of GluN1/GluN2A Current | Reference |
| This compound | 10 µM | 44.0 ± 2.2% | |
| This compound | 30 µM | 17.3% |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This protocol is essential for characterizing the pharmacological properties of compounds acting on ion channels, such as NMDA receptors, expressed in a controlled system.
1. Oocyte Preparation:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A in a 1:1 or 1:2 ratio) into the oocytes.
-
Incubate the injected oocytes for 2-7 days at 15-18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing in mM: 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl₂, 0.01 EDTA, pH 7.4).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.
-
Apply agonists (e.g., glutamate and glycine) to elicit NMDA receptor-mediated currents.
-
To determine the effect of this compound, co-apply the compound with the agonists and measure the change in current amplitude.
-
For Schild analysis, generate concentration-response curves for the agonist in the presence of multiple fixed concentrations of this compound to determine the equilibrium constant (KB).
3. Data Analysis:
-
Analyze the recorded currents using appropriate software to measure peak current amplitudes.
-
Calculate the percentage of inhibition caused by this compound.
-
Construct concentration-inhibition curves and fit them with a suitable equation to determine IC50 values.
-
Perform Schild analysis to determine the nature of the antagonism (competitive vs. non-competitive) and the KB.
Primary Cortical Neuron Culture and Excitotoxicity Assay
This protocol allows for the study of the effects of compounds on native neuronal receptors and their role in neuronal survival.
1. Neuron Culture Preparation:
-
Dissect cortices from embryonic (E18) or early postnatal (P0-P1) rat or mouse pups.
-
Dissociate the cortical tissue into single cells using enzymatic digestion (e.g., with papain or trypsin) followed by mechanical trituration.
-
Plate the neurons on culture dishes pre-coated with an adhesion factor (e.g., poly-D-lysine).
-
Culture the neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27 and glutamine) at 37°C in a humidified incubator with 5% CO₂.
2. Excitotoxicity Assay:
-
After a desired time in culture (e.g., 7-14 days in vitro), expose the neurons to an excitotoxic concentration of NMDA or glutamate for a defined period (e.g., 10-30 minutes).
-
To test the neuroprotective effect of this compound, pre-incubate the neurons with the compound for a specific duration before and during the excitotoxic insult.
-
After the insult, wash the neurons and return them to their original culture medium.
-
Assess cell viability 12-24 hours later using a suitable assay, such as:
-
Lactate dehydrogenase (LDH) assay: Measures the release of LDH from damaged cells into the culture medium.
-
Live/dead staining: Uses fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) to differentiate between live and dead cells.
-
Morphological assessment: Visually inspect the neurons for signs of damage, such as neurite blebbing and cell body swelling.
-
3. Data Analysis:
-
Quantify the results of the cell viability assay.
-
Compare the viability of neurons treated with the excitotoxin alone to those co-treated with this compound.
-
Calculate the percentage of neuroprotection afforded by this compound.
Signaling Pathways and Therapeutic Potential
Downstream Signaling of GluN2A-Containing NMDA Receptors
Activation of GluN2A-containing NMDA receptors initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity and neuronal survival. The C-terminal domain of the GluN2A subunit serves as a scaffold for a complex of signaling proteins.
Caption: GluN2A-NMDA receptor signaling cascade.
Upon activation by glutamate and a co-agonist, GluN2A-containing NMDA receptors allow the influx of calcium (Ca²⁺) into the postsynaptic neuron. This Ca²⁺ signal activates several downstream effectors, often anchored by the scaffolding protein PSD-95. Key signaling molecules include Calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-GRF2/Erk Map Kinase pathway. These pathways ultimately converge on the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of pro-survival genes.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound.
Caption: Preclinical evaluation workflow for this compound.
Therapeutic Potential
The selective antagonism of GluN2A-containing NMDA receptors by this compound suggests its potential therapeutic utility in a range of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated. By specifically targeting the GluN2A subunit, this compound may offer a more refined therapeutic approach with fewer side effects compared to non-selective NMDA receptor antagonists.
Potential therapeutic areas include:
-
Neurodegenerative Diseases: In conditions such as Alzheimer's and Huntington's disease, excitotoxicity mediated by over-activation of NMDA receptors contributes to neuronal death. A selective antagonist like this compound could potentially mitigate this damage while preserving essential physiological NMDA receptor function.
-
Psychiatric Disorders: Dysregulation of NMDA receptor signaling is implicated in schizophrenia and depression. Modulating specific NMDA receptor subtypes could help to rebalance (B12800153) neuronal circuits.
-
Epilepsy: Given the role of NMDA receptors in excitatory neurotransmission, selective antagonists may have anti-convulsant properties.
-
Neuropathic Pain: NMDA receptors in the spinal cord are involved in the central sensitization that underlies chronic pain states.
It is important to note that while the pharmacology of this compound as a research tool is well-documented, extensive in vivo studies demonstrating its therapeutic efficacy in animal models of these diseases are currently limited in the published literature. Further research is required to fully elucidate the therapeutic potential of this compound.
Conclusion
This compound is a selective and potent antagonist of GluN2A-containing NMDA receptors with a unique glycine-dependent mechanism of action. Its selectivity makes it an invaluable tool for investigating the specific roles of this receptor subtype in health and disease. The detailed experimental protocols provided herein offer a guide for its further characterization. While the therapeutic potential of this compound is promising, particularly in the context of neurodegenerative and psychiatric disorders, further in vivo studies are necessary to validate its efficacy and safety in preclinical models. The continued investigation of this compound and other GluN2A-selective modulators holds significant promise for the development of novel and targeted therapies for a range of challenging neurological conditions.
References
The Discovery and Development of TCN 213: A GluN2A-Selective NMDA Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TCN 213 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its discovery has provided the scientific community with a valuable pharmacological tool to dissect the physiological and pathological roles of GluN2A-containing NMDA receptors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its in vitro efficacy, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology of NMDA receptors and the therapeutic potential of GluN2A-selective antagonists.
Introduction
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. NMDARs are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the biophysical and pharmacological properties of the receptor complex. The developmental switch from predominantly GluN2B-containing NMDARs in early life to a higher proportion of GluN2A-containing receptors in the mature brain underscores the distinct roles of these subunits. Dysregulation of NMDAR function, particularly involving the GluN2A subunit, has been implicated in a variety of neurological and psychiatric disorders, including epilepsy and schizophrenia.
The development of subunit-selective NMDAR antagonists is crucial for both basic research and as potential therapeutic agents with improved side-effect profiles compared to non-selective NMDAR blockers. This compound emerged from high-throughput screening as a novel compound with high selectivity for GluN2A-containing NMDARs over those containing the GluN2B subunit.[1] This guide details the key findings related to this compound, providing a technical foundation for its use in research and potential further development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compound, TCN 201.
Table 1: In Vitro Efficacy of this compound at NMDA Receptors
| Receptor Subtype | Agonists | This compound IC₅₀ (µM) | Inhibition (%) | Notes | Reference |
| GluN1/GluN2A | 100 µM Glutamate (B1630785) + 3 µM Glycine (B1666218) | 0.55-40 | 44.0 ± 2.2 | Antagonism is glycine-dependent. | [2][3][4] |
| GluN1/GluN2B | 100 µM Glutamate + 3 µM Glycine | - | Negligible | Demonstrates high selectivity for GluN2A over GluN2B. | [1][2] |
Table 2: Comparative Analysis of this compound and TCN 201
| Compound | Receptor Subtype | Glycine Concentration (µM) | Inhibition (%) | Relative Potency | Reference |
| This compound | GluN1/GluN2A | 10 | 44.0 ± 2.2 | - | [3][4] |
| TCN 201 | GluN1/GluN2A | 10 | 82.4 ± 1.1 | ~30-fold more potent than this compound | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following are protocols for key experiments used in the characterization of this compound.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This technique is fundamental for characterizing the pharmacological properties of ion channels expressed in a controlled system.
Protocol:
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a solution of collagenase type I (2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours at room temperature with gentle agitation.
-
Wash the oocytes thoroughly with Barth's solution and store them at 18°C.
-
-
cRNA Injection:
-
Prepare cRNAs for human GluN1 and GluN2A or GluN2B subunits.
-
Inject oocytes with a 1:1 ratio of GluN1 and GluN2 cRNA (approximately 50 nL total volume) using a Nanoject injector.
-
Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution (in mM: 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl₂, 0.01 EDTA, pH 7.4 with NaOH).
-
Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -70 mV using a suitable amplifier.
-
Record currents evoked by the application of glutamate and glycine in the presence and absence of varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to agonist application.
-
Construct concentration-response curves for this compound inhibition and calculate the IC₅₀ value using a non-linear regression fit.
-
Primary Cortical Neuron Culture and NMDA-Induced Excitotoxicity Assay
This assay is used to assess the neuroprotective effects of this compound against glutamate-induced cell death.
Protocol:
-
Neuron Culture Preparation:
-
Dissect cortices from embryonic day 18 (E18) rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Triturate the tissue gently with a fire-polished Pasteur pipette in DMEM supplemented with 10% fetal bovine serum to obtain a single-cell suspension.
-
Plate the cells on poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Culture the neurons at 37°C in a humidified incubator with 5% CO₂. Experiments are typically performed on mature cultures (DIV 12-14).[1]
-
-
Excitotoxicity Induction:
-
Wash the cultured neurons with a HEPES-buffered salt solution (HBSS).
-
Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) and glycine (10 µM) in HBSS for a defined period (e.g., 30 minutes).
-
For the treatment group, co-incubate with this compound at various concentrations.
-
-
Assessment of Cell Viability:
-
After the excitotoxic insult, wash the cells and return them to their original culture medium.
-
24 hours later, assess cell viability using a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium, or by staining with a live/dead cell viability kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
-
Data Analysis:
-
Quantify cell death in each condition and normalize to the control group (no NMDA exposure).
-
Determine the concentration-dependent neuroprotective effect of this compound.
-
Signaling Pathways and Mechanism of Action
This compound's selective antagonism of GluN2A-containing NMDARs allows for the modulation of specific downstream signaling cascades.
Mechanism of Action at the NMDA Receptor
This compound acts as a negative allosteric modulator (NAM) of GluN2A-containing NMDARs. Its antagonistic effect is dependent on the concentration of the co-agonist glycine, but independent of the glutamate concentration.[1] This suggests that this compound binds to a site on the receptor that is distinct from the glutamate binding site and allosterically modulates the receptor's response to glycine. The antagonism is surmountable, and a Schild plot analysis yields a slope of unity, which is characteristic of a competitive interaction at the level of the co-agonist binding site.[1]
Downstream Signaling Pathways
Activation of GluN2A-containing NMDARs is known to trigger several intracellular signaling cascades that are crucial for synaptic plasticity and cell survival. One of the key pathways involves the activation of the Ras-extracellular signal-regulated kinase (ERK) pathway. ERK can then translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression. By blocking GluN2A-containing NMDARs, this compound is expected to inhibit this signaling cascade.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of structurally related N-substituted 2-({5-amino-1,3,4-thiadiazol-2-yl}thio)acetamides has been described. A plausible synthetic route for this compound would involve the following key steps:
-
Formation of the 1,3,4-thiadiazole (B1197879) core: This is typically achieved through the cyclization of a thiosemicarbazide (B42300) derivative.
-
Introduction of the benzylamino group at the 5-position.
-
Thioether linkage: Reaction of the 2-mercapto-1,3,4-thiadiazole with a haloacetamide derivative.
-
Amide formation: Coupling of the resulting carboxylic acid with cyclohexylmethanamine.
Preclinical Development
In Vivo Studies
Detailed in vivo pharmacokinetic and biodistribution data for this compound are not extensively reported in publicly accessible literature. Such studies in rodent models would be essential to determine key parameters like half-life, bioavailability, brain penetration, and metabolic stability. These parameters are critical for assessing the therapeutic potential of this compound for central nervous system disorders.
Given its selective antagonism of GluN2A-containing NMDARs, this compound would be a valuable tool to investigate the role of this specific receptor subtype in various animal models of neurological and psychiatric diseases, including:
-
Epilepsy Models: Such as the maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models to assess anticonvulsant activity.
-
Models of Schizophrenia: Including phencyclidine (PCP) or ketamine-induced models to evaluate effects on psychosis-like behaviors.
-
Models of Neuropathic Pain: To investigate the role of GluN2A in the development and maintenance of chronic pain states.
-
Models of Learning and Memory: To further elucidate the specific contribution of GluN2A-containing NMDARs to cognitive processes.
Clinical Trials
To date, there is no publicly available information indicating that this compound has entered human clinical trials. The development of a compound from a preclinical tool to a clinical candidate would require extensive safety, toxicology, and pharmacokinetic studies.
Conclusion
This compound is a significant pharmacological tool that has advanced our understanding of the specific roles of GluN2A-containing NMDA receptors. Its high selectivity and well-characterized in vitro mechanism of action make it an invaluable probe for dissecting the complex signaling pathways regulated by these receptors. While further in vivo characterization is necessary to fully evaluate its therapeutic potential, the information presented in this technical guide provides a solid foundation for researchers and drug development professionals working in the field of neuroscience and NMDAR pharmacology. The continued investigation of this compound and other GluN2A-selective modulators holds promise for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.
References
- 1. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]
- 2. N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide | C21H27N3O2S2 | CID 16899514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of ERK1/2 Pathway in the Pathophysiology of Alzheimer’s Disease: An Overview and Update on New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Regulator of Calcineurin 1 (RCAN1/DSCR1) Activates the cAMP Response Element-binding Protein (CREB) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
TCN 213: A Technical Guide for Investigating GluN2A-Mediated Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TCN 213, a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in studying synaptic plasticity, and visualizes relevant signaling pathways and workflows.
Introduction to this compound
This compound is a valuable pharmacological tool for dissecting the specific roles of GluN2A-containing NMDA receptors in synaptic function and plasticity.[1][2] NMDA receptors are critical for various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are widely considered to be the cellular correlates of learning and memory. The diverse subunit composition of NMDA receptors, typically comprising two GluN1 subunits and two GluN2 subunits (A-D), gives rise to distinct functional properties. This compound's selectivity for the GluN2A subunit allows researchers to investigate the specific contributions of this subunit to synaptic transmission and plasticity, particularly in the context of the developmental switch from predominantly GluN2B- to GluN2A-containing receptors.[1][2]
Mechanism of Action
This compound acts as a selective, surmountable, and glycine-dependent antagonist of GluN1/GluN2A NMDA receptors.[1] Its antagonistic activity is dependent on the concentration of the co-agonist glycine (B1666218), but not the primary agonist glutamate (B1630785). This suggests that this compound may act at or near the glycine-binding site on the GluN1 subunit, allosterically modulating the receptor's function in a GluN2A-subunit-dependent manner. Schild analysis has confirmed its surmountable antagonism with a unity slope. Importantly, this compound exhibits negligible blockade of GluN1/GluN2B NMDA receptor-mediated currents, highlighting its selectivity.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: this compound Potency at GluN1/GluN2A Receptors
| Parameter | Value | Glycine Concentration | Notes | Reference |
| IC50 | 0.55 µM | 75 nM | The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the ambient glycine concentration. | |
| IC50 | 3.5 µM | 750 nM | As glycine concentration increases, a higher concentration of this compound is required for inhibition. | |
| IC50 | 40 µM | 7500 nM | This demonstrates the competitive nature of the interaction with respect to glycine. | |
| K_B_ | 2 µM | Not specified | The equilibrium constant (K_B_) was determined by Schild analysis. |
Table 2: Comparative Inhibition of GluN1/GluN2A Receptors by this compound and TCN 201
| Compound | Inhibition (%) at 10 µM Glycine | Inhibition (%) at 30 µM Glycine | Notes | Reference |
| This compound | 44.0 ± 2.2% | 17.3 ± 1.4% | This compound shows significant but less potent inhibition compared to TCN 201. | |
| TCN 201 | 82.4 ± 1.1% | 50.7 ± 1.1% | TCN 201 is a more potent GluN2A-selective antagonist. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study synaptic plasticity.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This technique is fundamental for characterizing the pharmacological properties of this compound on specific NMDA receptor subunit combinations.
Protocol:
-
Oocyte Preparation: Surgically harvest oocytes from female Xenopus laevis frogs and defolliculate them by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Inject cRNA encoding human or rodent GluN1 and GluN2A (or other GluN2 subunits for selectivity testing) subunits into the oocytes. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Drug Application: Apply glutamate and glycine to activate the NMDA receptors and record the resulting inward current. To test the effect of this compound, co-apply it with the agonists at various concentrations.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated currents in the absence and presence of this compound to determine the percentage of inhibition and calculate IC50 values.
Primary Cortical Neuron Culture and Electrophysiology
Studying the effects of this compound on native NMDA receptors in a more physiological context can be achieved using primary neuronal cultures.
Protocol:
-
Culture Preparation: Dissect cortices from embryonic day 18 (E18) rat or mouse pups. Dissociate the tissue enzymatically (e.g., with trypsin or papain) and mechanically triturate to obtain a single-cell suspension. Plate the neurons on poly-D-lysine/laminin-coated coverslips or dishes in a suitable culture medium.
-
Electrophysiological Recording: After a desired number of days in vitro (DIV), transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope. Perform whole-cell patch-clamp recordings from individual neurons.
-
NMDA-Evoked Currents: Locally apply NMDA and glycine using a puffer pipette to evoke NMDA receptor-mediated currents.
-
This compound Application: Bath-apply this compound at various concentrations and measure its effect on the amplitude of NMDA-evoked currents. This can be used to assess the developmental expression of GluN2A-containing receptors.
-
Synaptic Recordings: Record miniature excitatory postsynaptic currents (mEPSCs) or evoked EPSCs to study the effect of this compound on synaptic transmission.
Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in Hippocampal Slices
This ex vivo preparation is a classic model for studying synaptic plasticity and is well-suited for investigating the role of GluN2A-containing receptors using this compound.
Protocol:
-
Slice Preparation: Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF). Cut transverse slices (300-400 µm thick) using a vibratome.
-
Recovery: Allow the slices to recover in an interface or submerged chamber with oxygenated aCSF for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber and place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP/LTD Induction:
-
LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
LTD: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
-
This compound Application: To investigate the role of GluN2A in LTP or LTD, bath-apply this compound before and during the induction protocol.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.
-
Data Analysis: Normalize the fEPSP slope to the baseline and plot the time course of the change in synaptic strength.
Signaling Pathways
The activation of GluN2A-containing NMDA receptors initiates downstream signaling cascades that are crucial for synaptic plasticity. This compound, by blocking these receptors, can modulate these pathways.
Activation of synaptic GluN2A-containing NMDA receptors is often associated with the activation of pro-survival pathways. This includes the activation of the transcription factor cAMP response element-binding protein (CREB), which in turn upregulates the expression of brain-derived neurotrophic factor (BDNF). In contrast, the activation of extrasynaptic NMDA receptors, which are often enriched in GluN2B subunits, has been linked to pro-death signaling. The precise signaling events following GluN2A blockade by this compound are a subject of ongoing research, but are predicted to involve the attenuation of calcium influx and subsequent downstream calcium-dependent signaling pathways.
Conclusion
This compound is a powerful and selective tool for elucidating the specific functions of GluN2A-containing NMDA receptors in the complex processes of synaptic plasticity. Its glycine-dependent mechanism of action and high selectivity over GluN2B-containing receptors make it an invaluable asset for researchers in neuroscience and drug development. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting experiments aimed at understanding the molecular underpinnings of learning and memory and for the development of novel therapeutics targeting specific NMDA receptor subtypes.
References
The Role of GluN2A Subunits in Neurodevelopment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors critical for excitatory synaptic transmission, plasticity, and the overall development of the central nervous system (CNS).[1][2] These receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two modulatory GluN2 subunits.[2][3] The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor complex dictates its biophysical properties, pharmacological sensitivities, and downstream signaling capabilities.[3]
This technical guide focuses on the GluN2A subunit, encoded by the GRIN2A gene. The incorporation of GluN2A into synaptic NMDARs is a hallmark of neuronal maturation, playing a pivotal role in refining synaptic circuits and modulating synaptic plasticity. Furthermore, dysfunction of the GluN2A subunit, arising from genetic variants, is increasingly implicated in a spectrum of severe neurodevelopmental disorders, including developmental and epileptic encephalopathies (DEE), intellectual disability, and autism spectrum disorders. Understanding the precise role of GluN2A in neurodevelopment is therefore crucial for elucidating the pathophysiology of these conditions and for the development of targeted therapeutics.
Developmental Expression and the "GluN2B-to-GluN2A Switch"
A fundamental event in the maturation of forebrain synapses is the developmental "switch" in NMDAR subunit composition, characterized by a progressive increase in the expression and synaptic incorporation of GluN2A subunits, which gradually replace or supplement the neonatally dominant GluN2B subunits.
Expression Timeline
In the rodent forebrain, GluN2B is the predominant subunit at birth, essential for synaptogenesis. GluN2A expression begins postnatally, increasing significantly during the second and third postnatal weeks, a critical period for experience-dependent plasticity and circuit refinement. This transition from GluN2B- to GluN2A-containing receptors is not merely a replacement but a dynamic, activity-dependent process that fine-tunes synaptic function. The increase in GluN2A expression levels, rather than specific C-terminal domain-driven events, appears to be the primary driver for this developmental switch.
Caption: The activity-dependent developmental switch in NMDAR subunits.
Quantitative Data: Developmental Expression
| Stage | Key Event | Predominant Forebrain Subunit(s) | Reference(s) |
| Embryonic / Perinatal | Synaptogenesis begins | GluN2B | |
| Postnatal Day 7 (P7) | GluN2A expression begins to increase | GluN2B, increasing GluN2A | |
| P12 - P30 | Peak of the developmental switch; significant incorporation of GluN2A into synapses | GluN2A and GluN2B | |
| Adult | GluN2A is widely and abundantly expressed throughout the CNS; GluN2B expression is restricted to the forebrain | GluN2A, GluN2B (forebrain) |
Biophysical and Signaling Properties
The inclusion of the GluN2A subunit confers distinct electrophysiological and signaling properties to the NMDAR complex. These properties are fundamental to its role in synaptic transmission and plasticity.
Channel Kinetics and Conductance
GluN2A-containing NMDARs exhibit faster kinetics compared to their GluN2B-containing counterparts. This includes a faster recovery from desensitization and a more rapid deactivation time course following glutamate removal. These receptors also have a high channel open probability and high conductance, allowing for large, transient currents that are crucial for the precise timing of synaptic signaling.
Signaling Hub at the C-Terminal Domain (CTD)
The intracellular C-terminal domain (CTD) of the GluN2A subunit serves as a critical scaffold for a diverse array of signaling proteins. This "signalosome" allows the receptor to couple calcium influx to specific downstream intracellular cascades. Key interacting proteins include:
-
Postsynaptic Density (PSD) proteins (e.g., PSD-95): Anchor the receptor at the synapse.
-
Ca2+/calmodulin-dependent protein kinase II (CaMKII): A key enzyme in the induction of long-term potentiation (LTP).
-
Ras-GRF2: A Guanine nucleotide exchange factor that links NMDAR activity to the MAPK/ERK signaling pathway, which is important for gene expression and late-phase LTP.
-
IQGAP1: A scaffolding protein that connects NMDAR signaling to the cytoskeleton and other pathways involving Rac1 and Cdc42.
Synaptic NMDARs, which are enriched with GluN2A in mature neurons, primarily mediate pro-survival and synaptic plasticity pathways, such as the activation of CREB and the expression of Brain-Derived Neurotrophic Factor (BDNF).
Caption: The GluN2A C-Terminal Domain (CTD) as a signaling hub.
Quantitative Data: Biophysical Properties
| Property | GluN1/GluN2A Receptors | GluN1/GluN2B Receptors | Reference(s) |
| Deactivation Kinetic (τdecay) | Fast (~50 ms) | Slow (~400 ms) | |
| Channel Open Probability | High | Lower | |
| Single-channel Conductance | High (~40-50 pS) | High (~40-50 pS) | |
| Mg2+ Sensitivity (IC50) | High (~15 µM at -100 mV) | High (~15 µM at -100 mV) | |
| Desensitization Recovery | Fast | Slower |
Role in Synaptic Plasticity and Circuit Maturation
The properties conferred by GluN2A are essential for its role in long-term potentiation (LTP), a cellular correlate of learning and memory. While GluN2B is critical for initiating plasticity in early development, GluN2A-containing receptors are heavily involved in mediating LTP at mature synapses. For example, LTP dependent on the Ras-GRF2/Erk Map Kinase pathway can be sustained by GluN2A-containing NMDARs. The rapid kinetics of GluN2A allow for a high temporal fidelity of signaling, which is critical for the precise integration of synaptic inputs required for circuit refinement.
GluN2A Dysfunction in Neurodevelopmental Disorders
Mutations in the GRIN2A gene are a significant cause of a range of neurodevelopmental disorders. The clinical phenotypes are diverse and can result from either gain-of-function (GoF) or loss-of-function (LoF) variants, highlighting the need for precise functional characterization of each mutation.
-
Gain-of-Function (GoF) Mutations: These variants often lead to enhanced agonist potency or slowed deactivation, resulting in excessive receptor activity. This can cause neuronal hyperexcitability, leading to severe, often intractable, epilepsy and developmental and epileptic encephalopathy (DEE).
-
Loss-of-Function (LoF) Mutations: These variants typically result in reduced surface expression or decreased current amplitude. LoF mutations are also associated with epilepsy and intellectual disability, suggesting that the precise level of GluN2A function is critical for normal development.
Quantitative Data: Pathogenic GRIN2A Variants
| Variant | Location | Functional Consequence | Associated Phenotype(s) | Reference(s) |
| S644G | Transmembrane Domain | Gain-of-Function (slow deactivation, enhanced potency) | Developmental and Epileptic Encephalopathy (DEE) | |
| N615K | Pore-lining region | Gain-of-Function (ablated Mg2+ block) | Epilepsy | |
| C436R | Ligand-Binding Domain | Loss-of-Function | Neurodevelopmental Disorder | |
| R518H | Ligand-Binding Domain | Loss-of-Function (reduced expression/current) | Epilepsy-Aphasia Spectrum (EAS) | |
| L812M | Transmembrane Domain | Gain-of-Function | Neurodevelopmental Disorder |
Key Experimental Models and Protocols
The study of GluN2A function and dysfunction relies on a combination of in vitro and in vivo models.
Caption: Workflow for characterizing a pathogenic GRIN2A variant.
Protocol 1: Whole-Cell Patch-Clamp Recording in Transfected HEK293 Cells
This protocol is used to characterize the functional properties of specific GRIN2A variants.
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine) with expression vectors for human GluN1 and the wild-type or mutant GluN2A subunit. Include a fluorescent reporter (e.g., GFP) to identify transfected cells.
-
Incubate for 24-48 hours post-transfection before recording.
-
-
Electrophysiological Recording:
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl₂, 0.01 EDTA, 10 Glucose. pH adjusted to 7.4 with NaOH. For testing Mg²⁺ block, MgCl₂ (e.g., 1 mM) can be added.
-
Internal Solution (in mM): 110 D-gluconic acid, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl₂, 5 BAPTA, 2 MgATP. pH adjusted to 7.35 with CsOH.
-
Recording:
-
Transfer coverslips to a recording chamber continuously perfused with external solution.
-
Identify transfected cells via fluorescence microscopy.
-
Obtain whole-cell configuration using borosilicate glass pipettes (3-5 MΩ resistance).
-
Hold cells at a membrane potential of -60 mV or -70 mV.
-
Apply agonists (e.g., 1 mM glutamate and 0.1 mM glycine) using a rapid solution exchange system to evoke NMDAR-mediated currents.
-
-
-
Data Analysis:
-
Measure peak current amplitude, 10-90% rise time (activation), and the weighted time constant (τw) of the decay phase (deactivation).
-
Construct dose-response curves to determine agonist potency (EC₅₀).
-
Apply voltage ramps or steps in the presence and absence of Mg²⁺ to assess voltage-dependent block.
-
Protocol 2: Western Blotting for GluN2A Expression in Brain Tissue
This protocol quantifies the protein level of GluN2A in animal models or human tissue.
-
Tissue Homogenization:
-
Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 7.5% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for GluN2A (e.g., rabbit anti-GluN2A) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., mouse anti-β-actin or β3-tubulin) to normalize for protein loading.
-
Wash the membrane three times in TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times in TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the GluN2A signal to the loading control signal.
-
Protocol 3: Generation of a Grin2a Knock-in Mouse Model
This protocol describes the creation of a mouse model to study a specific GRIN2A mutation in vivo.
-
Design and Generation:
-
Use CRISPR/Cas9 technology to introduce a specific point mutation into the murine Grin2a gene.
-
Design a single guide RNA (sgRNA) to target the genomic region of interest.
-
Design a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation flanked by homology arms.
-
Inject the Cas9 protein, sgRNA, and ssODN into the cytoplasm of single-cell mouse embryos (e.g., from C57BL/6J strain).
-
Implant the injected embryos into pseudopregnant female mice.
-
-
Genotyping and Breeding:
-
Screen founder (F0) pups for the presence of the knock-in allele using PCR amplification of the target region followed by Sanger sequencing.
-
Breed heterozygous F0 founders with wild-type mice to establish a stable germline transmission of the allele.
-
Maintain the colony by backcrossing heterozygous males to wild-type females.
-
-
Phenotypic Characterization:
-
Seizure Analysis: Monitor mice for spontaneous seizures. For more detailed analysis, implant electrodes for electroencephalography (EEG) recording. Assess susceptibility to induced seizures using chemoconvulsants (e.g., pentylenetetrazole) or electrical stimulation.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess hyperactivity, repetitive behaviors, anxiety, and cognitive function (e.g., Morris water maze for spatial memory).
-
Electrophysiology: Prepare acute or organotypic brain slices from heterozygous and wild-type littermates. Perform whole-cell patch-clamp recordings from neurons (e.g., hippocampal CA1 pyramidal cells) to measure synaptic currents and plasticity (LTP/LTD).
-
Histology and Morphology: Analyze brain tissue for morphological changes, such as altered hippocampal size or neuronal loss.
-
Conclusion and Future Directions
The GluN2A subunit is a master regulator of synaptic maturation and function. Its timely expression and incorporation into synapses are essential for the proper development of neural circuits. The discovery that mutations in GRIN2A are a significant cause of severe neurodevelopmental disorders has underscored its critical importance. The functional characterization of these variants, through the experimental pipelines described here, is a crucial step towards precision medicine. GoF mutations may be amenable to treatment with NMDAR antagonists, while LoF mutations might require alternative strategies.
Future research should continue to focus on:
-
Elucidating the precise mechanisms that regulate the developmental switch in NMDAR composition.
-
Identifying novel interacting proteins that modulate GluN2A-specific signaling.
-
Developing subunit-selective pharmacological modulators (both negative and positive) that can normalize the function of mutant receptors without affecting global NMDAR function.
-
Expanding the use of patient-derived induced pluripotent stem cell (iPSC) models to study GRIN2A variants in a human genetic context.
A deeper understanding of the role of GluN2A in both normal and pathological neurodevelopment will pave the way for novel therapeutic interventions for a range of devastating neurological disorders.
References
- 1. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
TCN 213 and its Effects on Long-Term Potentiation (LTP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the compound TCN 213 and its interaction with long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. This compound is a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. Contrary to initial expectations for a GluN2A antagonist, research indicates that this compound does not inhibit the induction of LTP in the hippocampus. This guide summarizes the available quantitative data, details generalized experimental protocols for studying such compounds, and provides visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Long-Term Potentiation
Long-term potentiation (LTP) is a persistent strengthening of synapses following high-frequency stimulation, leading to a long-lasting increase in signal transmission between neurons. It is widely considered a primary cellular correlate of learning and memory. The NMDA receptor, a glutamate-gated ion channel, is a critical component in the induction of many forms of LTP.
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunits, of which there are four main types (A-D), determine many of the receptor's biophysical and pharmacological properties. The GluN2A and GluN2B subunits are the most prevalent in the hippocampus, a brain region crucial for memory formation.
This compound has been identified as a selective antagonist for NMDA receptors containing the GluN2A subunit. This selectivity has made it a valuable tool for dissecting the specific roles of GluN2A-containing NMDA receptors in synaptic plasticity and neuronal function.
Quantitative Data Summary
The primary finding from studies on this compound is its lack of inhibitory effect on the induction of LTP in rat hippocampal slices. The key study by Izumi and Zorumski (2015) demonstrated that while this compound can modulate NMDA receptor-mediated excitatory postsynaptic potentials, it does not prevent the induction of LTP.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) Induction
| Compound | Concentration | Brain Region | LTP Induction Protocol | Effect on LTP Induction | Reference |
| This compound | Not specified in abstract | Rat Hippocampal Slices | High-Frequency Stimulation | No inhibition | Izumi & Zorumski, 2015 |
Table 2: Subunit Selectivity of this compound
| Compound | Target Subunit | Receptor Type | Action |
| This compound | GluN2A | NMDA Receptor | Selective Antagonist |
Experimental Protocols
While the full detailed experimental protocol from the pivotal study by Izumi and Zorumski (2015) is not publicly available, a generalized methodology for assessing the effect of a compound like this compound on LTP in hippocampal slices is presented below. This protocol is based on standard electrophysiological techniques commonly used in the field.
Hippocampal Slice Preparation
-
Animal Model: Male Wistar rats (6-8 weeks old) are commonly used.
-
Anesthesia and Euthanasia: Rats are anesthetized with isoflurane (B1672236) and decapitated, conforming to institutional animal care and use committee guidelines.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose). Transverse hippocampal slices (typically 400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover for at least 1 hour in an interface chamber with a continuous flow of oxygenated aCSF at room temperature.
Electrophysiological Recording
-
Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 30-32°C).
-
Stimulation and Recording: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Baseline synaptic responses are established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Compound Application: this compound is bath-applied at the desired concentration for a specified period before LTP induction.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
Data Analysis
The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. The magnitude of LTP is typically quantified as the average fEPSP slope during the last 10 minutes of the recording period. Statistical comparisons are made between control slices (no drug) and slices treated with this compound.
Signaling Pathways and Experimental Workflow Visualizations
Signaling Pathways
The following diagram illustrates the general signaling pathway of a GluN2A-containing NMDA receptor and the point of action of this compound.
Caption: GluN2A-containing NMDA receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro LTP experiment to test the effects of a compound like this compound.
Caption: Generalized workflow for an in vitro LTP experiment.
Discussion and Conclusion
The finding that this compound, a selective GluN2A antagonist, does not block LTP induction is significant. It challenges the hypothesis that the activation of GluN2A-containing NMDA receptors is an absolute requirement for this form of synaptic plasticity in the hippocampus. This suggests a more complex interplay of NMDA receptor subunits in mediating LTP, where either GluN2B-containing receptors alone are sufficient, or there is a redundancy in the signaling pathways leading to potentiation.
The lack of an inhibitory effect on LTP by this compound does not diminish its utility as a research tool. Instead, it provides a more nuanced understanding of the roles of different NMDA receptor subtypes. Future research could explore the effects of this compound on other forms of synaptic plasticity, such as long-term depression (LTD), and in different brain regions to further elucidate the specific functions of GluN2A-containing NMDA receptors.
Investigating Neuronal Excitotoxicity with TCN 213: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of TCN 213 as a pharmacological tool to investigate and potentially mitigate neuronal excitotoxicity, a critical process implicated in a range of neurological disorders. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data. Furthermore, it includes visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific application.
Introduction to this compound and Neuronal Excitotoxicity
Neuronal excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate (B1630785), leads to neuronal damage and death. This phenomenon is a key contributor to the neuronal loss observed in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic cell death.
This compound is a selective antagonist of NMDA receptors containing the GluN2A subunit.[1] Its inhibitory action is unique in that it is dependent on the concentration of the co-agonist glycine (B1666218), but not glutamate.[1] This property makes this compound a valuable tool for dissecting the roles of specific NMDA receptor subtypes in both physiological and pathological processes, including the developmental switch of NMDA receptor subunits and NMDA-induced excitotoxicity in mature neurons.[1]
Quantitative Data: this compound Inhibition of NMDA Receptors
The inhibitory potency of this compound on GluN1/GluN2A receptors is directly influenced by the ambient glycine concentration. The following table summarizes the available quantitative data on this compound's inhibitory activity.
| Parameter | Value | Glycine Concentration | Notes |
| Equilibrium Constant (KB) | 2 µM | Not Applicable | Determined by Schild analysis, indicating the antagonist's affinity for the receptor.[2] |
| Inhibition of GluN1/GluN2A Current | 44.0% | 10 µM | Percentage of inhibition of NMDA receptor-mediated currents at a given this compound concentration.[2] |
| Inhibition of GluN1/GluN2A Current | 17.3% | 30 µM | Demonstrates the glycine-dependent nature of this compound's antagonism. |
Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This protocol is designed to characterize the pharmacological properties of this compound on recombinant NMDA receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GluN1 and GluN2A subunits
-
Recording solution (in mM): 100 NaCl, 2.5 KCl, 1.8 BaCl₂, 10 HEPES, pH 7.5
-
Agonist solutions: Glutamate and Glycine stocks
-
This compound stock solution
-
Two-electrode voltage-clamp amplifier and data acquisition system
Procedure:
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with a mixture of GluN1 and GluN2A cRNA and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply agonist solutions (e.g., 100 µM glutamate and varying concentrations of glycine) to elicit NMDA receptor currents.
-
To determine the inhibitory effect of this compound, co-apply this compound with the agonist solutions.
-
Record the resulting currents and analyze the data to determine IC₅₀ values and the nature of the inhibition (e.g., competitive, non-competitive) through Schild analysis.
-
NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This protocol outlines the procedure for inducing excitotoxicity in primary cortical neuron cultures and assessing the neuroprotective effects of this compound.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
NMDA stock solution
-
This compound stock solution
-
Cell viability assay kits (e.g., LDH or MTT assay)
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for at least 14 days in vitro (DIV) to ensure the expression of GluN2A-containing NMDA receptors.
-
Induction of Excitotoxicity:
-
Replace the culture medium with a defined salt solution.
-
Expose the neurons to a toxic concentration of NMDA (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
To test the effect of this compound, pre-incubate the neurons with the desired concentration of this compound for a specified period before and during the NMDA exposure.
-
After the excitotoxic insult, wash the cells and return them to the original culture medium.
-
-
Assessment of Neuronal Viability:
-
24 hours after the NMDA exposure, assess cell viability using a standard assay:
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.
-
MTT Assay: Measure the metabolic activity of viable cells by their ability to reduce MTT to formazan.
-
-
Quantify the results and compare the viability of neurons treated with NMDA alone to those co-treated with this compound to determine its neuroprotective efficacy.
-
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams were generated using the DOT language.
Signaling Pathways
Caption: NMDA Receptor-Mediated Excitotoxicity Signaling Pathway.
Experimental Workflows
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
TCN 213: A Technical Guide to its Role in Learning and Memory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCN 213 is a potent and selective antagonist of NMDA receptors containing the GluN2A subunit. Its unique pharmacological profile, characterized by a glycine-dependent and surmountable antagonism, has positioned it as a valuable tool for dissecting the intricate role of GluN2A-containing NMDA receptors in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in learning and memory research, and insights into the downstream signaling pathways it modulates. The information presented herein is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting GluN2A receptors for cognitive enhancement and the treatment of neurological disorders.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission and synaptic plasticity, processes that are fundamental to learning and memory. NMDA receptors are heterotetrameric ion channels typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, as well as its downstream signaling cascades.
The GluN2A subunit is predominantly expressed in the adult brain and is implicated in the maturation of synapses and the refinement of neural circuits. Its role in learning and memory is complex, with evidence suggesting its involvement in both long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms thought to underlie memory formation.
This compound has emerged as a key pharmacological tool to selectively probe the function of GluN2A-containing NMDA receptors. Its high selectivity for GluN2A over other GluN2 subunits, particularly GluN2B, allows for the precise investigation of the specific contributions of this receptor subtype to cognitive processes.
Mechanism of Action
This compound acts as a selective antagonist at the GluN1/GluN2A NMDA receptor interface. A key characteristic of its mechanism is its dependence on the concentration of the co-agonist glycine (B1666218).[1][2] The antagonism by this compound is surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of glycine.[1][2] This suggests a competitive interaction at or near the glycine binding site on the GluN1 subunit, although it acts in a non-competitive manner with respect to the neurotransmitter glutamate (B1630785).[3][4] this compound exhibits negligible blockade of NMDA receptors containing the GluN2B subunit.[1][2][5]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its structural analog, TCN 201, providing key pharmacological parameters for researchers.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Receptor Subtype | Value | Conditions | Reference |
| IC50 | GluN1/GluN2A | 550 nM | Inhibition of glycine-induced activation in rat | [6] |
| GluN1/GluN2A | 0.55-40 μM | Dependent on glycine concentration | [7] | |
| Block (% inhibition) | GluN1/GluN2A | 44.0 ± 2.2% | 10 μM this compound, 10 μM glycine | [3][4] |
| GluN1/GluN2A | 17.3% | 10 μM this compound, 30 μM glycine | [3][4] | |
| GluN1/GluN2B | Negligible | [1][2][5] |
Table 2: Comparative Pharmacology of TCN 201 (Analog of this compound)
| Parameter | Receptor Subtype | Value | Conditions | Reference |
| pIC50 | GluN1/GluN2A | 6.8 | Human recombinant, FLIPR/Ca2+ assay | |
| GluN1/GluN2B | <4.3 | Human recombinant, FLIPR/Ca2+ assay | ||
| IC50 | GluN1/GluN2A | 109 nM | [8] | |
| Block (% inhibition) | GluN1/GluN2A | 82.4 ± 1.1% | 10 μM TCN 201, 10 μM glycine | [3][4] |
| GluN1/GluN2A | 50.7 ± 1.1% | 10 μM TCN 201, 30 μM glycine | [3][4] |
Signaling Pathways
The activation of GluN2A-containing NMDA receptors initiates a cascade of intracellular signaling events crucial for synaptic plasticity. This compound, by blocking these receptors, can modulate these pathways. A key downstream effector is Calcium/calmodulin-dependent protein kinase II (CaMKII), which is activated by the calcium influx through the NMDA receptor channel.[1] This, in turn, can trigger the Ras-GRF2/Erk Map Kinase pathway, which has been shown to be involved in a form of LTP that is dependent on GluN2A-containing NMDA receptors. Furthermore, the C-terminal of the GluN2A subunit interacts with various scaffolding proteins, which are critical for anchoring the receptor at the postsynaptic density and coupling it to downstream signaling molecules.
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the investigation of this compound's role in learning and memory.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This protocol is used to characterize the pharmacological properties of this compound on recombinant NMDA receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GluN1 and GluN2A subunits
-
Recording chamber
-
TEVC amplifier and data acquisition system
-
Microelectrode puller
-
Glass capillaries
-
Solutions: ND96 solution, recording solution with varying concentrations of glutamate, glycine, and this compound.
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with a mixture of GluN1 and GluN2A cRNA and incubate for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply solutions containing glutamate and glycine to elicit NMDA receptor-mediated currents.
-
Co-apply this compound at various concentrations with the agonists to determine its inhibitory effect.
-
Vary the concentration of glycine to assess the glycine-dependent nature of this compound antagonism.
-
In Vivo Behavioral Assays
The following are general protocols for common behavioral tasks used to assess learning and memory in rodents. These can be adapted for use with this compound to investigate its effects on cognitive function. The specific dosage, route of administration, and timing of this compound injection would need to be optimized based on preliminary studies.
The MWM is a test of spatial learning and memory that is dependent on the hippocampus.
Materials:
-
Circular water tank (1.5-2 m diameter)
-
Escape platform
-
Water opacifier (e.g., non-toxic paint)
-
Video tracking system
-
Rodents (rats or mice)
-
This compound solution for injection
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Acquisition Phase (4-5 days):
-
The pool is filled with opaque water, and a hidden platform is submerged just below the surface.
-
Each animal undergoes several trials per day, starting from different quadrants of the pool.
-
The latency to find the platform and the path taken are recorded.
-
This compound or vehicle is administered systemically (e.g., intraperitoneally) or directly into a specific brain region (e.g., hippocampus) at a predetermined time before the trials.
-
-
Probe Trial (24 hours after last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.
-
This task assesses associative learning and memory, where an animal learns to associate a neutral stimulus (conditioned stimulus, CS) with an aversive stimulus (unconditioned stimulus, US).
Materials:
-
Fear conditioning chamber with a grid floor for foot shock delivery
-
Sound generator for auditory cue (CS)
-
Video camera and software for scoring freezing behavior
-
Rodents
-
This compound solution for injection
Procedure:
-
Habituation: Place the animal in the conditioning chamber for a few minutes to acclimate.
-
Conditioning Phase:
-
Present the CS (e.g., a tone) for a specific duration.
-
At the end of the CS presentation, deliver a mild foot shock (US).
-
Repeat the CS-US pairing several times.
-
Administer this compound or vehicle before the conditioning phase to assess its effect on memory acquisition.
-
-
Contextual Fear Test (24 hours later):
-
Place the animal back into the same conditioning chamber.
-
Measure the amount of time the animal spends freezing as an indicator of contextual fear memory.
-
-
Cued Fear Test (in a novel context):
-
Place the animal in a novel chamber with different contextual cues.
-
Present the CS (tone) without the US.
-
Measure freezing behavior to assess memory for the auditory cue.
-
The NOR task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open-field arena
-
Two identical objects for the familiarization phase
-
One novel object for the test phase
-
Video camera and tracking software
-
Rodents
-
This compound solution for injection
Procedure:
-
Habituation: Allow the animal to explore the empty open-field arena.
-
Familiarization Phase:
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period.
-
Administer this compound or vehicle before this phase to test its effect on memory acquisition.
-
-
Test Phase (after a retention interval, e.g., 1 or 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record the time spent exploring each object.
-
A preference for the novel object indicates successful recognition memory.
-
Conclusion
This compound is a highly selective and valuable pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in the complex processes of learning and memory. Its unique glycine-dependent mechanism of action allows for nuanced studies of NMDA receptor function. The data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of modulating GluN2A receptor activity for the treatment of cognitive disorders. Future studies employing this compound in a wider range of behavioral paradigms and in combination with advanced neurobiological techniques will undoubtedly provide deeper insights into the molecular underpinnings of memory and pave the way for the development of novel cognitive enhancers.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. This compound | NMDAR | TargetMol [targetmol.com]
- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 7. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
TCN 213: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Selective GluN2A-Containing NMDA Receptor Antagonist
Abstract
TCN 213 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its unique glycine-dependent mechanism of action and selectivity over GluN2B-containing receptors make it a valuable pharmacological tool for investigating the physiological and pathological roles of specific NMDA receptor subtypes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed summaries of its pharmacological data, proposed synthesis methods, and established experimental protocols for its characterization. Furthermore, this guide presents visual representations of the NMDA receptor signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its biological context and practical application.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 2-((5-methyl-1-(naphthalen-2-yl)-1H-1,2,4-triazol-3-yl)thio)ethyl)dimethylamine, is a small molecule with a molecular formula of C18H24N4OS2 and a molecular weight of 376.54 g/mol .[1] Its unique structure, featuring a naphthalene (B1677914) moiety and a dimethylaminoethylthio side chain on a 1,2,4-triazole (B32235) core, is central to its selective interaction with the GluN1/GluN2A NMDA receptor subtype.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-((5-methyl-1-(naphthalen-2-yl)-1H-1,2,4-triazol-3-yl)thio)ethyl)dimethylamine | Inferred from structure |
| Molecular Formula | C18H24N4OS2 | [1] |
| Molecular Weight | 376.54 g/mol | [1] |
| CAS Number | 556803-08-8 | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO. Insoluble in ethanol. | [2] |
| Storage | Store at -20°C for short-term and -80°C for long-term. | [3] |
Mechanism of Action and Pharmacology
This compound is a selective, surmountable, and glycine-dependent antagonist of NMDA receptors composed of GluN1 and GluN2A subunits.[3] Its inhibitory activity is dependent on the concentration of the co-agonist glycine (B1666218), highlighting a competitive interaction at the glycine binding site of the GluN1 subunit when associated with GluN2A.
Signaling Pathway
NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. Upon activation by glutamate and a co-agonist (glycine or D-serine), and subsequent relief of a voltage-dependent magnesium block, the receptor channel opens, allowing the influx of Ca2+. This calcium influx triggers a cascade of downstream signaling events mediated by proteins such as calmodulin-dependent kinase II (CaMKII), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK), ultimately leading to changes in gene expression and synaptic strength. This compound, by selectively blocking GluN2A-containing receptors, allows for the specific investigation of the roles of this subunit in these complex signaling pathways.
Caption: NMDA Receptor Signaling Pathway and the Action of this compound.
Pharmacological Data
The inhibitory potency of this compound is highly dependent on the ambient glycine concentration. This characteristic is a key feature of its pharmacological profile.
Table 2: In Vitro Pharmacology of this compound
| Parameter | Receptor/Assay | Value | Glycine Concentration | Reference |
| IC50 | GluN1/GluN2A | 0.55 µM | 75 nM | [3] |
| IC50 | GluN1/GluN2A | 3.5 µM | 750 nM | [3] |
| IC50 | GluN1/GluN2A | 40 µM | 7500 nM | [3] |
| Activity | GluN1/GluN2B | Negligible block | Not specified | Vendor Data |
Experimental Protocols
Proposed Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the synthesis of structurally related 1,2,4-triazole-3-thione compounds. The proposed synthesis involves a multi-step process starting from commercially available reagents.
-
Formation of Thiosemicarbazide (B42300): Reaction of 2-naphthalenamine with thiophosgene (B130339) to form 2-isothiocyanatonaphthalene. This is then reacted with methylhydrazine to yield 1-methyl-4-(naphthalen-2-yl)thiosemicarbazide.
-
Cyclization to Triazole-thione: The thiosemicarbazide intermediate is cyclized in the presence of a base, such as sodium hydroxide, followed by acidification to form 5-methyl-1-(naphthalen-2-yl)-1H-1,2,4-triazole-3-thiol.
-
Alkylation of the Thiol: The final step involves the alkylation of the triazole-thiol with 2-(dimethylamino)ethyl chloride in the presence of a base to yield this compound.
Electrophysiological Recording
The activity of this compound on NMDA receptors can be characterized using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing recombinant human GluN1 and GluN2A subunits.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding for human GluN1 and GluN2A subunits.
-
TEVC Recording: Two to five days post-injection, whole-cell currents are recorded using a two-electrode voltage-clamp amplifier. Oocytes are perfused with a recording solution containing varying concentrations of glutamate, glycine, and this compound.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 values of this compound in the presence of different glycine concentrations.
Caption: Experimental Workflow for Electrophysiological Characterization of this compound.
In Vivo Studies
To date, there is a notable lack of publicly available data on the in vivo pharmacokinetic and pharmacodynamic properties of this compound. Further research is required to evaluate its absorption, distribution, metabolism, excretion (ADME), and efficacy in animal models of neurological disorders where GluN2A-containing NMDA receptors are implicated.
Conclusion
This compound is a highly selective and valuable research tool for dissecting the specific roles of GluN2A-containing NMDA receptors in the central nervous system. Its well-characterized in vitro pharmacological profile, combined with the experimental protocols outlined in this guide, provides a solid foundation for its application in neuroscience research and drug discovery. The future elucidation of its in vivo properties will be critical for translating its potential into therapeutic applications.
References
Methodological & Application
TCN 213: Application Notes and Protocols for In Vitro Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCN 213 is a selective, glycine-dependent antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] This property makes it a valuable pharmacological tool for dissecting the specific roles of GluN2A-containing NMDA receptors in synaptic transmission and plasticity. These application notes provide detailed protocols for the use of this compound in in vitro slice electrophysiology, with a focus on investigating its effects on long-term depression (LTD).
Mechanism of Action
This compound exhibits a use-dependent and non-competitive antagonism at GluN2A-containing NMDA receptors. Its inhibitory effect is dependent on the concentration of the co-agonist glycine (B1666218), but not glutamate.[1] This means that the potency of this compound can be modulated by the ambient glycine concentration in the experimental preparation. This compound has negligible blocking effects on NMDA receptors containing the GluN2B subunit, allowing for the specific isolation of GluN2A-mediated functions.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and properties of this compound in blocking NMDA receptor currents.
| Parameter | Value | Conditions | Reference |
| This compound Concentration | 10 µM | In vitro slice electrophysiology | [3] |
| Glycine Concentration | 10 µM | Two-electrode voltage-clamp (TEVC) recordings from Xenopus oocytes | [3] |
| % Inhibition of GluN1/GluN2A Currents | 44.0 ± 2.2% | 10 µM this compound, 10 µM Glycine | [3] |
| % Inhibition of GluN1/GluN2A Currents | 17.3 ± 1.4% | 10 µM this compound, 30 µM Glycine | [3] |
| % Inhibition of GluN1/GluN2B Currents | Negligible | Not specified | [1] |
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., P14-P28 rat or mouse)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.
-
Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2.
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dishes
-
Incubation chamber
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated slicing solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and immerse it in the ice-cold, oxygenated slicing solution.
-
Cut 300-400 µm thick transverse slices.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording and LTD Induction
This protocol details the procedures for whole-cell patch-clamp recording from CA1 pyramidal neurons and the induction of long-term depression (LTD).
Materials:
-
Prepared hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 8 NaCl, 4 Mg-ATP, 0.4 Na-GTP, 0.2 EGTA, adjusted to pH 7.2-7.3 with CsOH.
-
aCSF
-
This compound stock solution (in DMSO)
-
Bipolar stimulating electrode
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes with a resistance of 3-5 MΩ and fill with intracellular solution.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs).
-
Record baseline synaptic transmission by stimulating at 0.05 Hz for at least 20 minutes.
-
To induce LTD, apply a low-frequency stimulation (LFS) protocol consisting of 900 pulses at 1 Hz.
-
To investigate the effect of this compound, pre-incubate the slice with the desired concentration of this compound (e.g., 10 µM) for at least 20 minutes before LTD induction and maintain its presence during the LFS and post-LFS recording period.
-
Record EPSCs for at least 60 minutes post-LFS to assess the magnitude and stability of LTD.
Visualizations
GluN2A-Containing NMDA Receptor Signaling Pathway
The following diagram illustrates the key downstream signaling molecules activated upon Ca2+ influx through GluN2A-containing NMDA receptors, which is relevant to the induction of synaptic plasticity.
Caption: Downstream signaling cascade of GluN2A-NMDA receptors.
Experimental Workflow for this compound in Slice Electrophysiology
This diagram outlines the logical flow of an experiment investigating the effect of this compound on LTD.
Caption: Experimental workflow for investigating this compound effects on LTD.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NMDAR | TargetMol [targetmol.com]
- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
TCN 213 for Probing GluN2A-Mediated Calcium Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCN 213, a selective antagonist of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, in calcium imaging experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application with common calcium indicators, and quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a valuable pharmacological tool for dissecting the contribution of GluN2A-containing NMDA receptors to neuronal calcium signaling. NMDA receptors are critical for synaptic plasticity, learning, and memory, and their dysfunction is implicated in numerous neurological disorders. These receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the receptor's biophysical and pharmacological properties, including its calcium permeability.
This compound acts as a selective, glycine-dependent antagonist at the GluN1/GluN2A receptor interface.[1][2] Its inhibitory effect is dependent on the concentration of the co-agonist glycine, but not the primary agonist glutamate.[1] This selectivity allows researchers to isolate and study the specific roles of GluN2A-containing NMDA receptors in calcium influx and downstream signaling pathways.
Key Applications in Calcium Imaging
-
Functional Isolation of GluN2A-Mediated Calcium Influx: By selectively blocking GluN2A-containing receptors, this compound enables the quantification of calcium entry through other NMDA receptor subtypes (e.g., GluN2B) or voltage-gated calcium channels.
-
Pharmacological Profiling of Neuronal Development: The expression of GluN2A and GluN2B subunits changes during neuronal development. This compound can be used to track the functional incorporation of GluN2A subunits into synaptic and extrasynaptic NMDA receptors over time in cultured neurons.[1]
-
Screening for GluN2A-Targeting Compounds: Calcium imaging assays employing this compound can be used to screen for novel modulators of GluN2A-containing NMDA receptors.
-
Investigating Disease Mechanisms: In neurological disorders where NMDA receptor dysfunction is suspected, this compound can help elucidate the specific contribution of GluN2A-mediated calcium dysregulation.
Quantitative Data: this compound Inhibition of NMDA Receptor Function
The following tables summarize the inhibitory effects of this compound on NMDA receptor currents from published electrophysiological studies. This data can serve as a reference for selecting appropriate concentrations for calcium imaging experiments, keeping in mind that effective concentrations for imaging may vary.
Table 1: Inhibition of Recombinant NMDA Receptor Currents by this compound
| Receptor Subtype | Glycine (µM) | This compound (µM) | Percent Inhibition (Mean ± SEM) | Reference |
| GluN1/GluN2A | 10 | 10 | 44.0 ± 2.2% | [2] |
| GluN1/GluN2A | 30 | 10 | Significantly less than at 10 µM Glycine | [2] |
| GluN1/GluN2B | N/A | Up to 100 | Negligible | [1] |
Table 2: Inhibition of Native NMDA Receptor Currents in Cultured Cortical Neurons by this compound
| Culture Age (DIV) | Glycine (µM) | This compound (µM) | Percent Inhibition of NMDA-evoked current | Reference |
| Early (predominantly GluN2B) | Not specified | Not specified | Failed to antagonize | [1] |
| 14 (mixed GluN2A/GluN2B) | Not specified | Not specified | Antagonized | [1] |
Signaling Pathways and Experimental Workflow
NMDA Receptor Signaling Pathway with this compound Intervention
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCN 213 in Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCN 213 is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its unique mechanism of action, being a glycine-dependent, non-competitive antagonist, makes it a valuable pharmacological tool for dissecting the roles of GluN2A-containing NMDA receptors in synaptic plasticity, neuronal development, and various neurological disorders. These application notes provide detailed protocols and recommended concentrations for the use of this compound in patch-clamp electrophysiology studies, enabling researchers to effectively investigate the function and modulation of GluN2A-containing NMDA receptors.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's activity on GluN2A-containing NMDA receptors as determined by electrophysiological studies.
| Parameter | Value | Cell Type | Electrophysiology Method | Notes |
| Equilibrium Constant (KB) | ~2 µM | Primary Cortical Neurons / Xenopus oocytes expressing recombinant GluN1/GluN2A receptors | Whole-Cell Patch-Clamp / Two-Electrode Voltage-Clamp (TEVC) | Determined by Schild analysis, indicating a non-competitive mode of antagonism. The antagonism is dependent on the concentration of the co-agonist glycine (B1666218).[1] |
| Selectivity | High for GluN2A over GluN2B | Primary Cortical Neurons / Xenopus oocytes | Whole-Cell Patch-Clamp / TEVC | This compound shows negligible block of GluN1/GluN2B NMDA receptor-mediated currents.[1] |
| Recommended Concentration Range for Patch-Clamp | 1 µM - 30 µM | Primary Cortical Neurons | Whole-Cell Patch-Clamp | Effective concentrations for observing significant antagonism of NMDA receptor currents. The specific concentration should be optimized based on the experimental goals and glycine concentration in the external solution. |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedure for its characterization, the following diagrams are provided.
References
Application Notes and Protocols for Bismuth-213 (²¹³Bi) Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth-213 (²¹³Bi) is a promising alpha-emitting radionuclide utilized in targeted alpha therapy (TAT) for cancer research.[1][2] Its high linear energy transfer and short-range alpha particles allow for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1][2] These application notes provide a comprehensive overview and detailed protocols for the administration of ²¹³Bi-labeled agents in preclinical in vivo animal studies, with a focus on safety, efficacy, and reproducibility.
Mechanism of Action: Targeted Alpha Therapy
²¹³Bi-based targeted alpha therapy involves linking the radionuclide to a targeting moiety, such as a monoclonal antibody or a peptide, that specifically binds to antigens or receptors on the surface of tumor cells. Following administration, the ²¹³Bi-conjugate circulates in the body and accumulates at the tumor site. The subsequent alpha decay of ²¹³Bi releases high-energy alpha particles, which induce double-strand DNA breaks in the target cells, leading to cell death.
Experimental Protocols
General Considerations
-
Animal Models: The choice of animal model is critical and should be relevant to the human disease being studied. Common models for cancer research include xenograft and patient-derived xenograft (PDX) models in immunocompromised mice (e.g., nude, SCID).
-
Radiolabeling: The targeting molecule must be conjugated with a suitable chelator to stably bind ²¹³Bi. The radiolabeling procedure should be optimized to ensure high radiochemical purity and stability of the ²¹³Bi-conjugate.
-
Radiation Safety: All procedures involving ²¹³Bi must be conducted in a designated and properly shielded facility in accordance with institutional and national radiation safety guidelines.
Administration Protocol: Systemic Intravenous Injection
This protocol describes the systemic administration of a ²¹³Bi-labeled targeting agent via intravenous injection, a common route for delivering targeted radiopharmaceuticals.
Materials:
-
²¹³Bi-labeled targeting agent in a sterile, pyrogen-free formulation
-
Appropriate animal model (e.g., tumor-bearing mice)
-
Animal restrainer
-
Insulin (B600854) syringes (29-31 gauge)
-
Anesthetic (e.g., isoflurane)
-
Dose calibrator
-
Radiation shielding
Procedure:
-
Dose Preparation: Aseptically withdraw the required activity of the ²¹³Bi-labeled agent into an insulin syringe. The final injection volume should be adjusted based on the animal's weight (typically 100-200 µL for a mouse).
-
Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Injection: Place the anesthetized animal in a restrainer, ensuring the tail is accessible. Gently warm the tail with a heat lamp to dilate the lateral tail veins. Swab the tail with an alcohol pad. Carefully insert the needle into one of the lateral tail veins and slowly inject the prepared dose.
-
Monitoring: Monitor the animal for any immediate adverse reactions. After recovery from anesthesia, return the animal to its cage.
-
Post-Administration Monitoring: Observe the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical in vivo studies involving ²¹³Bi-labeled agents. These data are essential for dose determination, toxicity assessment, and efficacy evaluation.
Table 1: Preclinical Toxicity of ²¹³Bi-labeled Bovine Serum Albumin (BSA) in Mice[3]
| Injected Activity (MBq) | Median Survival (days) | Primary Toxicity Observed |
| 3.7 | >385 (no toxicity observed) | None |
| 7.4 | 324 | Impaired kidney function |
| 11.1 | 189 | Liver and kidney failure |
Haematological toxicity was reported to be transient and non-limiting for all tested activities.[3]
Table 2: Preclinical Toxicity of ²¹³Bi-labeled PAI2 in Mice and Rabbits[4]
| Animal Model | Maximum Tolerated Dose (MTD) (MBq/kg) | Dose-Limiting Toxicity |
| Mice | 350 | Radiation nephropathy |
| Rabbits | 120 | Radiation nephropathy |
Co-injection of lysine (B10760008) was found to reduce kidney uptake of the radiopharmaceutical by three-fold.[4]
Conclusion
The administration of ²¹³Bi-labeled agents in in vivo animal studies requires careful planning and execution to ensure both animal welfare and the generation of high-quality, reproducible data. The protocols and data presented in these application notes serve as a valuable resource for researchers embarking on preclinical studies with this promising alpha-emitter. Adherence to established protocols and a thorough understanding of the potential toxicities are paramount for the successful translation of ²¹³Bi-based therapies from the laboratory to the clinic.
References
Application of TCN 213 in Models of Neurological Disorders: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCN 213 is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its mechanism of action is dependent on the concentration of the co-agonist glycine (B1666218), but not glutamate.[1][2] This unique characteristic makes this compound a valuable pharmacological tool for dissecting the roles of GluN2A-containing NMDA receptors in both physiological and pathological processes. These receptors are implicated in a variety of neurological disorders, including stroke and epilepsy, making this compound a compound of significant interest for preclinical research in these areas. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo models of neurological disorders.
Mechanism of Action & Signaling Pathway
This compound selectively blocks GluN1/GluN2A receptors with negligible effects on GluN1/GluN2B receptors.[1][2] The antagonism by this compound is surmountable and exhibits a unity slope in a Schild plot analysis, indicating a competitive interaction at the glycine binding site of the GluN1 subunit when assembled with a GluN2A subunit.[1][2] The binding of this compound reduces the potency of glycine and D-serine at the GluN1 co-agonist site, thereby inhibiting NMDA receptor activation.
Quantitative Data
The following tables summarize the in vitro pharmacological data for this compound. Currently, there is a lack of published in vivo efficacy data for this compound in animal models of stroke and epilepsy.
Table 1: In Vitro Potency of this compound at NMDA Receptors
| Parameter | Receptor Subtype | Value | Reference |
| KB (Schild Analysis) | GluN1/GluN2A | 2 µM | [1] |
| Inhibition (%) at 10 µM Glycine | GluN1/GluN2A | 44.0 ± 2.2 | [1] |
| Inhibition (%) at 30 µM Glycine | GluN1/GluN2A | 17.3 ± 1.4 | [1] |
| Inhibition | GluN1/GluN2B | Negligible | [1][2] |
Experimental Protocols
In Vitro Electrophysiology in Neuronal Cultures
This protocol is designed to assess the inhibitory effect of this compound on NMDA receptor-mediated currents in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos)
-
Neurobasal medium and supplements
-
External recording solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 D-glucose, 2 CaCl₂, pH 7.4
-
NMDA, Glutamate, and Glycine stock solutions
-
This compound stock solution (in DMSO)
-
Patch-clamp setup
Procedure:
-
Culture primary cortical neurons on glass coverslips for 12-14 days in vitro (DIV) to ensure expression of GluN2A-containing NMDA receptors.
-
Prepare the external recording solution and agonist solutions (e.g., 100 µM NMDA + 10 µM Glycine).
-
Prepare a range of this compound concentrations in the external solution. The final DMSO concentration should be kept below 0.1%.
-
Transfer a coverslip with cultured neurons to the recording chamber of the patch-clamp setup and perfuse with the external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply the agonist solution to evoke an NMDA receptor-mediated current.
-
After a stable baseline response is established, co-apply the agonist solution with different concentrations of this compound.
-
Record the peak current amplitude in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
In Vivo Model of Ischemic Stroke (Transient Middle Cerebral Artery Occlusion - MCAO)
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a rat model of ischemic stroke. Specific dosage and administration routes for this compound would need to be determined empirically.
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament suture with a silicone-coated tip
-
This compound solution for administration (vehicle to be determined based on solubility and route)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the distal ECA.
-
Insert the nylon suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-90 minutes.
-
Administer this compound or vehicle at a predetermined time point (e.g., before, during, or after MCAO) via a selected route (e.g., intraperitoneal or intravenous).
-
After the occlusion period, withdraw the suture to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Sacrifice the animal, remove the brain, and slice it into coronal sections.
-
Stain the brain slices with TTC to visualize the infarct area. The healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
In Vivo Model of Epilepsy (Pentylenetetrazole - PTZ - Induced Seizures)
This protocol outlines a general procedure for assessing the anticonvulsant activity of this compound in a mouse model of chemically-induced seizures. The optimal dose and timing of this compound administration should be established in preliminary studies.
Animals:
-
Male C57BL/6 or CD-1 mice (20-25 g)
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 60-85 mg/kg in saline)
-
This compound solution for administration
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimate mice to the experimental room.
-
Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injection) at a specific time before PTZ administration.
-
Inject PTZ subcutaneously or intraperitoneally.
-
Immediately place the mouse in an individual observation chamber and start video recording.
-
Observe the animal for at least 30 minutes for the occurrence and characteristics of seizures.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first seizure and the duration of seizures.
-
Compare the seizure parameters between the this compound-treated and vehicle-treated groups.
Concluding Remarks
This compound is a selective GluN2A antagonist that serves as a critical tool for investigating the role of this specific NMDA receptor subunit in the pathophysiology of neurological disorders. The provided protocols offer a foundation for researchers to explore the therapeutic potential of targeting GluN2A in preclinical models of stroke and epilepsy. Further research is warranted to establish the in vivo efficacy, pharmacokinetics, and safety profile of this compound to advance its potential translation into clinical applications.
References
Application Notes and Protocols for TCN 213: A Tool for Dissecting NMDA Receptor Subtype Currents
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. NMDA receptors are heterotetrameric complexes, typically composed of two GluN1 subunits and two GluN2 subunits. The four GluN2 subtypes (GluN2A-D) confer distinct pharmacological and biophysical properties to the receptor complex and are differentially expressed throughout the central nervous system and during development.
TCN 213 is a valuable pharmacological tool for isolating and studying NMDA receptors containing the GluN2A subunit. It acts as a selective, glycine-dependent antagonist of GluN1/GluN2A receptors with negligible effects on GluN1/GluN2B receptors[1][2]. The antagonistic effect of this compound is dependent on the concentration of the co-agonist glycine, but not glutamate[1][2]. This unique mechanism of action allows for the direct pharmacological dissection of NMDA receptor subtype currents, making it an essential compound for neuroscience research and drug discovery.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data available for this compound, highlighting its selectivity for GluN2A-containing NMDA receptors.
| Receptor Subtype | Parameter | Value | Conditions/Notes | Reference |
| GluN1/GluN2A | K_B | 2 µM | Determined by Schild analysis. | [1] |
| GluN1/GluN2A | IC_50 | 0.55-40 µM | Range from a commercial supplier. | [3] |
| GluN1/GluN2A | % Inhibition | 44.0 ± 2.2% | At 10 µM this compound with 10 µM glycine. | [4] |
| GluN1/GluN2A | % Inhibition | 17.3% | At 10 µM this compound with 30 µM glycine. | [4] |
| GluN1/GluN2B | % Inhibition | Negligible | This compound block of GluN1/GluN2B currents is minimal. | [1][2] |
| GluN1/GluN2C | Not Reported | - | Activity at GluN2C-containing receptors is not well-characterized in the literature. | |
| GluN1/GluN2D | Not Reported | - | Activity at GluN2D-containing receptors is not well-characterized in the literature. |
Visualizations
Signaling Pathways of GluN2A and GluN2B Subunits
References
- 1. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. health.uconn.edu [health.uconn.edu]
- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining T-213 with Other Pharmacological Agents
For distribution to: Researchers, scientists, and drug development professionals.
Introduction to TCN 213
This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial component in excitatory synaptic transmission and plasticity in the central nervous system (CNS).[1][2] Specifically, this compound targets NMDA receptors containing the GluN2A subunit.[3][4] Its mechanism of action is unique; it acts as a negative allosteric modulator (NAM) that stabilizes the apo-state (unbound state) of the GluN1 subunit's ligand-binding domain.[1] This action is dependent on the concentration of the co-agonist glycine (B1666218). The antagonism by this compound is surmountable, meaning its inhibitory effect can be overcome by increasing concentrations of glycine.
This glycine-dependent antagonism makes this compound a valuable tool for probing the function of GluN2A-containing NMDA receptors and for studying the developmental switch in NMDA receptor subunit composition from predominantly GluN2B to GluN2A. Due to its high selectivity for GluN2A over GluN2B subunits, this compound allows for the pharmacological dissection of NMDA receptor subtypes in various experimental models.
Applications for Combining this compound with Other Agents
The primary application for combining this compound with other pharmacological agents is to investigate the nuanced roles of NMDA receptor subtypes in neuronal function and disease. This compound's activity is intricately linked to the concentration of the NMDA receptor co-agonist, glycine. Therefore, it is most effectively used in combination with agents that modulate the NMDA receptor, particularly its co-agonist binding site.
Common combinations include:
-
NMDA Receptor Agonists (Glutamate and Glycine/D-serine): Co-application with glutamate (B1630785) and varying concentrations of glycine or D-serine is fundamental for characterizing the activity of this compound. Since this compound's inhibitory potency is inversely related to the glycine concentration, these experiments are essential to determine its IC50 and mechanism of action under different physiological conditions.
-
Other Subunit-Selective NMDA Modulators: Using this compound in conjunction with GluN2B-selective antagonists, such as ifenprodil (B1662929), allows for the precise identification and functional isolation of GluN2A- and GluN2B-containing NMDA receptor populations within the same neuronal preparation. A strong block by this compound that negatively correlates with the block produced by ifenprodil can confirm the presence and functional contribution of GluN2A-containing receptors.
Quantitative Data Summary
The inhibitory effect of this compound is directly dependent on the concentration of the GluN1 co-agonist glycine. The following tables summarize the quantitative relationship between glycine concentration and this compound potency.
| Glycine Concentration | This compound IC50 (µM) | Receptor Type | Reference |
| 75 nM | 0.55 | GluN1/GluN2A | |
| 750 nM | 3.5 | GluN1/GluN2A | |
| 7500 nM | 40 | GluN1/GluN2A |
Table 1: Potency of this compound at GluN1/GluN2A receptors is dependent on glycine concentration.
| Compound | Glycine Concentration (µM) | Inhibition of GluN1/GluN2A Currents (%) | Reference |
| This compound | 10 | 44.0 ± 2.2 | |
| This compound | 30 | 17.3 ± 1.4 | |
| TCN 201 | 10 | 82.4 ± 1.1 | |
| TCN 201 | 30 | 50.7 ± 1.1 |
Table 2: Comparative inhibition of GluN1/GluN2A NMDA receptor-mediated currents by this compound and its more potent analog, TCN 201, at different glycine concentrations. *TCN 201 is a related, more potent, GluN2A-selective antagonist that acts via a similar glycine-dependent mechanism.
Signaling Pathways and Experimental Workflow
NMDA Receptor Modulation by this compound
This compound acts at the interface of the GluN1 and GluN2A subunits. By binding here, it allosterically inhibits the binding of the co-agonist glycine to the GluN1 subunit, which is a prerequisite for channel activation by the neurotransmitter glutamate.
Caption: this compound allosterically inhibits the NMDA receptor.
Experimental Workflow for Characterization
The standard method for characterizing this compound's interaction with other agents is the two-electrode voltage-clamp (TEVC) recording technique using Xenopus laevis oocytes expressing specific NMDA receptor subunits.
Caption: Workflow for electrophysiological characterization.
Experimental Protocols
Protocol: Characterizing this compound Antagonism using Two-Electrode Voltage-Clamp (TEVC)
This protocol details the method for assessing the inhibitory properties of this compound on recombinant NMDA receptors expressed in Xenopus laevis oocytes.
Objective: To determine the IC50 of this compound at GluN1/GluN2A receptors in the presence of varying glycine concentrations.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GluN1 and GluN2A subunits
-
Recording solution (BaCl2 based, to minimize Ca2+-activated chloride currents)
-
Agonists: Glutamate, Glycine
-
Antagonist: this compound
-
TEVC setup (amplifier, electrodes, perfusion system)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V–VI oocytes from Xenopus laevis.
-
Inject each oocyte with a cRNA mixture containing GluN1 and GluN2A subunits (approx. 5-10 ng total cRNA).
-
Incubate the injected oocytes at 18°C for 2-4 days to allow for receptor expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.5–2.0 MΩ).
-
Clamp the oocyte membrane potential at -70 mV.
-
-
Experimental Application:
-
Establish a baseline current by perfusing the oocyte with the recording solution.
-
To evoke a current, co-apply a saturating concentration of glutamate (e.g., 100 µM) with a fixed concentration of glycine (e.g., 10 µM). Wait for the current to reach a stable peak.
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
To test the effect of this compound, pre-incubate the oocyte with a specific concentration of this compound for 1-2 minutes.
-
While still in the presence of this compound, co-apply glutamate and glycine as before and record the peak current.
-
Repeat this procedure for a range of this compound concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude for each this compound concentration.
-
Normalize the currents to the control response (in the absence of this compound).
-
Plot the normalized current against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Repeat the entire experiment using different fixed concentrations of glycine (e.g., 3 µM, 30 µM, 100 µM) to demonstrate the glycine-dependent nature of the antagonism.
-
Protocol: Pharmacological Dissection of Native NMDA Receptors in Neuronal Cultures
This protocol allows for the assessment of the relative contribution of GluN2A- vs. GluN2B-containing NMDA receptors to synaptic currents in primary cortical neurons.
Objective: To differentiate between GluN2A and GluN2B receptor currents using this compound and a GluN2B-selective antagonist (ifenprodil).
Materials:
-
Primary cortical neuron cultures (e.g., from embryonic rats, cultured for different durations, e.g., DIV 9 and DIV 15).
-
Whole-cell patch-clamp electrophysiology setup.
-
External recording solution.
-
Agonists: NMDA, Glycine.
-
Antagonists: this compound (30 µM), Ifenprodil (3 µM).
Procedure:
-
Cell Preparation:
-
Prepare primary cortical neurons and plate them on coverslips. Culture for the desired duration (e.g., DIV 9-10 for predominantly GluN2B expression, DIV 15-18 for increased GluN2A expression).
-
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at -60 mV.
-
-
Drug Application:
-
Evoke a control NMDA receptor-mediated current by briefly applying a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
After washout and recovery, perfuse the cell with this compound (e.g., 30 µM) for 2-3 minutes.
-
Evoke a second current with NMDA/glycine in the continued presence of this compound. The percentage of block indicates the contribution of GluN2A-containing receptors.
-
After washout and recovery, repeat the process using the GluN2B-selective antagonist ifenprodil (e.g., 3 µM). The percentage of block indicates the contribution of GluN2B-containing receptors.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for both this compound and ifenprodil for each neuron.
-
In young cultures (DIV 9), expect minimal block by this compound and significant block by ifenprodil.
-
In older cultures (DIV 15+), expect a significant block by this compound, which should negatively correlate with the block produced by ifenprodil. This demonstrates the developmental switch in subunit expression.
-
References
- 1. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacology.emory.edu [pharmacology.emory.edu]
- 3. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NMDAR | TargetMol [targetmol.com]
Troubleshooting & Optimization
Optimizing TCN 213 concentration to avoid off-target effects
Technical Support Center: TCN 213
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of this compound in experimental settings to ensure on-target effects while minimizing off-target activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective antagonist for the N-Methyl-D-Aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2A subunit.[1][2][3] It shows significantly less activity at NMDA receptors containing the GluN2B subunit, making it a valuable tool for dissecting the roles of different NMDA receptor subtypes in neuronal signaling.[1][2]
Q2: How does the potency of this compound vary?
A2: The inhibitory potency (IC50) of this compound is highly dependent on the concentration of the NMDA receptor co-agonist, glycine (B1666218). As the glycine concentration increases, a higher concentration of this compound is required to achieve the same level of antagonism. This is a critical factor to consider when designing experiments, as standard cell culture media can contain varying levels of glycine.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: A starting concentration in the range of 1 µM to 10 µM is often a reasonable starting point for cell-based assays. However, the optimal concentration is highly dependent on the experimental system, particularly the glycine concentration and the expression level of GluN2A-containing NMDA receptors. A dose-response experiment is essential to determine the optimal concentration for your specific model.
Q4: What are the known off-target effects of this compound?
A4: The primary "off-target" effect in the context of its intended use is the antagonism of GluN2B-containing NMDA receptors. While this compound is highly selective for GluN2A, at very high concentrations, some inhibition of GluN2B may occur. It is crucial to use the lowest effective concentration to maintain selectivity. To date, significant off-target effects on other receptor systems have not been prominently reported in the literature.
Q5: How can I confirm that the observed effects are due to GluN2A antagonism and not off-target activity or general toxicity?
A5: To confirm on-target activity, you can perform several control experiments:
-
Use a control cell line: Compare results in cells expressing GluN2A with those that predominantly express GluN2B or lack NMDA receptors. This compound should have minimal effect in the latter.
-
Rescue experiment: If possible, overexpressing GluN2A in a low-expressing cell line should increase the sensitivity to this compound.
-
Use a structurally different GluN2A antagonist: Confirm that a different antagonist for the same target produces a similar biological effect.
-
Assess cell viability: Perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) in parallel to ensure the observed effect is not due to cell death.
Troubleshooting Guide
Issue 1: No observable effect at the expected concentration.
-
Possible Cause: Insufficient glycine concentration in the medium. The antagonistic action of this compound is dependent on glycine.
-
Solution: Supplement your experimental buffer or medium with a known concentration of glycine (e.g., 10-100 µM) to ensure consistent NMDA receptor activation.
-
-
Possible Cause: Low or absent expression of GluN2A-containing NMDA receptors in the experimental model.
-
Solution: Verify the expression of the GluN2A subunit using techniques like qPCR, Western blot, or immunocytochemistry. Consider using a positive control cell line known to express the target.
-
-
Possible Cause: The compound has degraded.
-
Solution: Ensure this compound has been stored correctly (typically at +4°C for short-term and frozen for long-term storage) and prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Issue 2: High levels of cell death or other unexpected effects.
-
Possible Cause: The concentration of this compound is too high, leading to general toxicity or potential off-target effects.
-
Solution: Perform a comprehensive dose-response curve, including a cell viability assay, to identify a concentration that is effective on-target without causing significant cell death.
-
-
Possible Cause: The experimental model is highly sensitive to the inhibition of NMDA receptor signaling.
-
Solution: Titrate the concentration of this compound downwards to find the minimum effective concentration. Consider reducing the treatment duration.
-
Data Presentation
Table 1: this compound Potency and Selectivity
| Target Receptor | IC50 (µM) | Glycine Concentration (nM) | Notes |
| GluN1/GluN2A | 0.55 | 75 | Potency is highly dependent on co-agonist concentration. |
| GluN1/GluN2A | 3.5 | 750 | |
| GluN1/GluN2A | 40 | 7500 | |
| GluN1/GluN2B | Negligible Block | Not specified | Demonstrates high selectivity for GluN2A over GluN2B. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability (XTT Assay)
This protocol is designed to determine the cytotoxic concentration range of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be from 200 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT reagent mixture according to the manufacturer's instructions.
-
Assay: Add the XTT reagent to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
Measurement: Measure the absorbance at 450 nm (for the formazan (B1609692) product) and 660 nm (for background) using a plate reader.
-
Analysis: Subtract the 660 nm background absorbance from the 450 nm measurement. Plot the normalized cell viability against the log of the this compound concentration and fit a non-linear regression curve to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Simplified signaling pathway of the NMDA receptor and the antagonistic action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common this compound experimental issues.
References
Troubleshooting inconsistent results with TCN 213
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TCN 213, a selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of NMDA receptors containing the GluN2A subunit. It functions as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate (B1630785) or glycine (B1666218) binding sites. Its inhibitory effect is dependent on the concentration of the co-agonist glycine but not the concentration of glutamate.[1][2] this compound's antagonism is surmountable, and it shows negligible blocking activity at NMDA receptors containing the GluN2B subunit.[1][2]
Q2: How does glycine concentration affect the inhibitory action of this compound?
The inhibitory potency of this compound is inversely related to the concentration of glycine. As the glycine concentration increases, the inhibitory effect of this compound decreases. This is a critical consideration for experimental design, as variations in glycine concentration in your assay buffer can lead to inconsistent results.
Q3: What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 30 mg/mL (79.67 mM) can be prepared in DMSO, and sonication is recommended to aid dissolution.[1] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Is this compound selective for GluN2A over other NMDA receptor subunits?
Yes, this compound is highly selective for GluN2A-containing NMDA receptors over those containing the GluN2B subunit. This selectivity allows for the pharmacological dissection of NMDA receptor subtypes in your experimental model.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect of this compound.
Possible Cause 1: Suboptimal Glycine Concentration.
-
Question: My application of this compound shows variable or no inhibition of NMDA receptor currents. Could my glycine concentration be the issue?
-
Answer: Yes, this is a likely cause. The inhibitory effect of this compound is highly dependent on the glycine concentration in your recording solution. High concentrations of glycine will reduce or eliminate the blocking effect of this compound.
-
Recommendation: Carefully control and report the glycine concentration in your experimental buffer. If you are not seeing an effect, consider lowering the glycine concentration. A typical concentration range to observe this compound activity is 1-10 µM glycine.
-
Possible Cause 2: Incorrect NMDA Receptor Subunit Expression.
-
Question: I am not observing any effect of this compound in my primary cortical neuron culture. Why might this be?
-
Answer: The subunit composition of NMDA receptors changes during neuronal development. Early in development (e.g., DIV 7), cortical neurons predominantly express GluN2B-containing NMDA receptors, at which this compound has negligible activity. As the neurons mature (e.g., DIV 14 and older), the expression of GluN2A subunits increases.
-
Recommendation: Ensure your neuronal cultures are at a developmental stage that expresses GluN2A subunits. You can verify this by using a GluN2B-selective antagonist, like ifenprodil (B1662929), to confirm the presence of GluN2B-containing receptors. The block by this compound should be inversely correlated with the block by ifenprodil.
-
Possible Cause 3: Issues with this compound Stock Solution.
-
Question: I'm concerned my this compound is not properly dissolved or has degraded. What are the best practices for preparing and handling it?
-
Answer: this compound has limited solubility.
-
Recommendation: Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Sonication is recommended to ensure complete dissolution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. When preparing your working solution, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could have off-target effects (typically <0.1%).
-
Issue 2: Unexpected results in excitotoxicity assays.
-
Question: this compound is not protecting my neurons from NMDA-induced excitotoxicity. What could be the reason?
-
Answer: Similar to the lack of inhibitory effect on currents, this could be due to the developmental stage of your neurons and the predominant expression of GluN2B subunits, which are often implicated in excitotoxicity. This compound will not prevent GluN2B-dependent, NMDA-induced excitotoxicity.
-
Recommendation: Confirm the subunit composition of the NMDA receptors in your neuronal culture system. Consider using older cultures (e.g., DIV 14 or later) where GluN2A expression is higher.
-
Quantitative Data Summary
| Parameter | Value | Experimental Conditions | Source |
| IC50 | 0.55 - 40 µM | GluN1/GluN2A NMDA Receptors | |
| Solubility | 30 mg/mL (79.67 mM) in DMSO | Sonication recommended | |
| Glycine Dependence | Antagonism is dependent on glycine concentration | Two-electrode voltage-clamp (TEVC) on Xenopus oocytes | |
| Glutamate Dependence | Antagonism is independent of glutamate concentration | Two-electrode voltage-clamp (TEVC) on Xenopus oocytes |
Experimental Protocols
Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is adapted for studying the effect of this compound on recombinant NMDA receptors expressed in Xenopus oocytes.
1. Oocyte Preparation and mRNA Injection:
- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
- Inject cRNAs for GluN1 and GluN2A subunits into the oocytes.
- Incubate the injected oocytes at 16-18°C for 2-5 days to allow for receptor expression.
2. Recording Solutions:
- Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
- Agonist Solution: Recording buffer supplemented with glutamate (e.g., 100 µM) and varying concentrations of glycine (e.g., 1-30 µM).
- This compound Solution: Prepare fresh dilutions of your this compound DMSO stock into the agonist solution to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all conditions.
3. Electrophysiological Recording:
- Place an oocyte in the recording chamber and perfuse with recording buffer.
- Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-5 MΩ).
- Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
- Establish a stable baseline current in the recording buffer.
- Apply the agonist solution to elicit an inward current mediated by the NMDA receptors.
- Once a stable agonist-evoked current is achieved, co-apply the this compound solution and record the inhibition of the current.
- Perform washout with the agonist solution to observe the reversal of inhibition.
- Vary the concentrations of this compound and glycine to determine the IC50 and its dependence on the co-agonist.
Protocol 2: Primary Cortical Neuron Culture and NMDA Application
This protocol outlines the culture of primary cortical neurons for studying the effects of this compound.
1. Culture Preparation:
- Dissect cortices from embryonic day 17-18 rat or mouse pups.
- Dissociate the tissue enzymatically (e.g., with papain) and mechanically triturate to obtain a single-cell suspension.
- Plate the neurons on poly-D-lysine and laminin-coated culture plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27).
- Culture the neurons at 37°C in a humidified incubator with 5% CO₂.
- For mature cultures with higher GluN2A expression, maintain the cultures for at least 14 days in vitro (DIV 14).
2. NMDA Receptor Activation and this compound Application:
- Prepare an extracellular solution (e.g., a HEPES-buffered salt solution) containing a defined concentration of glycine (e.g., 10 µM).
- Wash the cultured neurons with the extracellular solution.
- Pre-incubate the neurons with the desired concentration of this compound (or vehicle control) for a defined period.
- Induce NMDA receptor activation by adding NMDA (e.g., 50-200 µM) to the extracellular solution.
- Measure the response, which could be whole-cell currents using patch-clamp electrophysiology, calcium influx using fluorescent imaging, or cell viability in an excitotoxicity assay.
Visualizations
Caption: Signaling pathway of this compound at the GluN2A-containing NMDA receptor.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
Potential non-specific binding of TCN 213 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TCN 213, a selective antagonist for the GluN2A subunit of the NMDA receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes that contain the GluN2A subunit.[1][2] Its inhibitory effect is dependent on the concentration of the GluN1 co-agonist, glycine (B1666218), but is independent of the glutamate (B1630785) concentration.[2][3]
Q2: How selective is this compound for GluN2A-containing NMDA receptors over GluN2B-containing receptors?
This compound demonstrates high selectivity for GluN1/GluN2A receptors. Its blockade of GluN1/GluN2B receptor-mediated currents has been reported as negligible.[1] This selectivity allows for the pharmacological dissection of NMDA receptor subtypes in experimental preparations.
Q3: My this compound solution appears to have precipitated. How should I prepare and store it?
For stock solutions, it is recommended to dissolve this compound in DMSO. A concentration of 30 mg/mL (79.67 mM) is achievable, and sonication may be required to fully dissolve the compound. It is crucial to follow the storage instructions on the product datasheet, which typically involve storing the stock solution at -20°C or -80°C. For working solutions, further dilution in aqueous buffers is necessary. Ensure the final DMSO concentration in your assay is low and consistent across all experimental conditions to avoid solvent effects.
Troubleshooting Guide
Issue 1: this compound is not showing any inhibitory effect in my assay.
Possible Causes and Solutions:
-
Incorrect NMDA Receptor Subunit Composition: this compound is highly selective for GluN2A-containing NMDA receptors. If your experimental system (e.g., early developmental stage neurons) predominantly expresses GluN2B-containing receptors, this compound will show little to no effect.
-
Recommendation: Characterize the NMDA receptor subunit composition of your model system using techniques like Western blot, qPCR, or by using selective antagonists for other subunits (e.g., ifenprodil (B1662929) for GluN2B) as a control.
-
-
Suboptimal Glycine Concentration: The antagonistic activity of this compound is dependent on the concentration of the GluN1 co-agonist, glycine.
-
Recommendation: Ensure that your assay buffer contains a sufficient and consistent concentration of glycine. You may need to perform a glycine concentration-response curve to determine the optimal concentration for this compound activity in your system.
-
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation.
-
Recommendation: Prepare fresh working solutions from a properly stored stock for each experiment. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.
-
Issue 2: I am observing inconsistent or variable results with this compound.
Possible Causes and Solutions:
-
Developmental Changes in Neuron Cultures: In primary neuronal cultures, the expression of NMDA receptor subunits can change over time in vitro (DIV - days in vitro). Younger neurons may express more GluN2B, while older cultures express more GluN2A.
-
Recommendation: Carefully document the DIV of your neuronal cultures and consider this as a variable. If possible, perform experiments at a consistent time point.
-
-
Variability in Reagent Concentrations: Inconsistent concentrations of glycine or the NMDA receptor agonist in your assay can lead to variable results.
-
Recommendation: Prepare fresh reagents and ensure accurate and consistent dilutions for all experiments.
-
Quantitative Data Summary
The following table summarizes the selectivity profile of this compound. Note that specific IC50 or Ki values were not detailed in the provided search results, so the data presented here is illustrative of the reported selectivity.
| Compound | Target | Activity | Reference |
| This compound | GluN1/GluN2A NMDA-R | Selective Antagonist | |
| This compound | GluN1/GluN2B NMDA-R | Negligible Block | |
| Ifenprodil | GluN1/GluN2B NMDA-R | Selective Antagonist (useful as a control) |
Experimental Protocols
Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus laevis Oocytes
This protocol is a standard method for characterizing the activity of compounds on specific ion channel subtypes expressed in a controlled environment.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B). Incubate the oocytes for 2-5 days to allow for receptor expression.
-
TEVC Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., BaCl2-based solution to reduce endogenous chloride currents).
-
Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply the NMDA receptor agonist (e.g., glutamate) and co-agonist (glycine) to elicit a current.
-
After establishing a stable baseline current, co-apply this compound with the agonists to measure the extent of inhibition.
-
Perform concentration-response curves to determine the IC50 of this compound.
-
Visualizations
Caption: Troubleshooting workflow for experiments where this compound shows no effect.
Caption: Simplified signaling pathway of NMDA receptor activation and this compound inhibition.
References
- 1. This compound | NMDAR | TargetMol [targetmol.com]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
TCN 213 Technical Support Center: Controlling for Glycine-Dependent Antagonism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TCN 213, a selective GluN1/GluN2A NMDA receptor antagonist. The information herein focuses on troubleshooting and controlling for its characteristic glycine-dependent antagonism to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] Its inhibitory effect is surmountable and critically dependent on the concentration of the NMDA receptor co-agonist, glycine (B1666218), while being independent of the glutamate (B1630785) concentration.[1][3] this compound shows negligible activity at NMDA receptors containing the GluN2B subunit.[1][4]
Q2: How does glycine concentration affect the potency of this compound?
A2: The inhibitory potency (measured as IC50) of this compound is inversely related to the glycine concentration. As the glycine concentration in the experimental medium increases, a higher concentration of this compound is required to achieve the same level of antagonism.[5] This is a critical factor to control in your experiments.
Q3: Why is it important to control for glycine concentration in my experiments with this compound?
A3: Since the antagonistic activity of this compound is dependent on the glycine concentration, failing to control for it can lead to variability and misinterpretation of your results. The observed potency of this compound will fluctuate if the glycine levels are not kept constant across different experimental conditions and replicates.
Q4: Can I use this compound to study NMDA receptors in different cell types?
A4: Yes, this compound is a valuable tool for studying the function of GluN2A-containing NMDA receptors. It has been successfully used in systems like Xenopus oocytes expressing recombinant NMDA receptors and in primary cortical neuron cultures.[1] Its selectivity for GluN2A over GluN2B allows for the pharmacological dissection of the roles of these different receptor subtypes.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in this compound potency between experiments. | Fluctuating glycine concentrations in the experimental buffer or cell culture medium. | Prepare all experimental solutions with a precisely known and consistent concentration of glycine. If using cell culture, consider using a defined medium with a known glycine concentration or supplementing with a fixed amount of glycine. |
| This compound appears less potent than expected. | The glycine concentration in your assay is higher than that used in reference studies. | Measure the glycine concentration in your experimental setup. Refer to the data on this compound's IC50 at different glycine concentrations to adjust your expectations or experimental conditions. |
| Complete lack of this compound antagonism. | The cells being studied do not express GluN2A-containing NMDA receptors. This compound has negligible effect on GluN1/GluN2B receptors.[1][4] | Confirm the expression of the GluN2A subunit in your experimental system using techniques like Western blotting, immunohistochemistry, or qPCR. Consider using a positive control cell line known to express GluN2A. |
| Inconsistent results in primary neuron cultures. | Developmental changes in NMDA receptor subunit expression. Younger neurons may predominantly express GluN2B, while older cultures express more GluN2A.[1] | Characterize the developmental stage of your neuronal cultures. This compound antagonism will be more pronounced in more mature cultures (e.g., DIV 14 and older) that have undergone the developmental switch to express more GluN2A subunits.[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound at a Defined Glycine Concentration using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol describes how to determine the potency of this compound in a controlled environment.
1. Oocyte Preparation and Receptor Expression:
- Harvest and prepare Xenopus laevis oocytes.
- Inject oocytes with cRNAs encoding human GluN1 and GluN2A subunits.
- Incubate oocytes for 2-4 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., containing 115 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl2, 10 mM HEPES, pH 7.4).
- Clamp the oocyte at a holding potential of -70 mV.
- Establish a baseline current by applying a solution containing a fixed concentration of glutamate (e.g., 100 µM) and a defined concentration of glycine (e.g., 10 µM).
- Co-apply the same glutamate and glycine solution with increasing concentrations of this compound.
- Record the peak inward current at each this compound concentration.
3. Data Analysis:
- Normalize the peak current at each this compound concentration to the baseline current.
- Plot the normalized current as a function of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Schild Analysis to Confirm Competitive Antagonism of this compound
Schild analysis is used to determine if an antagonist acts competitively. For a competitive antagonist, the Schild plot should have a slope of 1.[6]
1. Generate Agonist Dose-Response Curves:
- Using the TEVC setup described above, generate a dose-response curve for glycine in the presence of a saturating concentration of glutamate.
- Repeat the glycine dose-response curve in the presence of several fixed concentrations of this compound.
2. Calculate Dose Ratios:
- For each concentration of this compound, determine the dose ratio (DR). The DR is the ratio of the EC50 of glycine in the presence of this compound to the EC50 of glycine in the absence of this compound.
3. Construct the Schild Plot:
- Plot log(DR - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
- Perform a linear regression on the data points.
4. Interpretation:
- A slope of approximately 1 indicates competitive antagonism.[6]
- The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Quantitative Data Summary
Table 1: Glycine-Dependent Potency of this compound
| Glycine Concentration (nM) | This compound IC50 (µM) |
| 75 | 0.55[5] |
| 750 | 3.5[5] |
| 7500 | 40[5] |
Visualizations
Caption: Mechanism of this compound antagonism at the GluN1/GluN2A NMDA receptor.
Caption: Workflow for determining the IC50 of this compound.
Caption: Logical flow of a Schild analysis for this compound.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NMDAR | TargetMol [targetmol.com]
- 4. TCN213 | GluN2A antagonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Mitigating potential neurotoxicity of TCN 213 at high concentrations
Technical Support Center: TCN 213 Neurotoxicity Mitigation
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential neurotoxicity associated with this compound, particularly at high concentrations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
This compound is a selective antagonist for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] While NMDA receptor antagonists are promising for various neurological disorders, they can also induce neurotoxic effects at high concentrations.[3][4][5] This guide provides strategies to minimize these effects in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and why might it cause neurotoxicity at high concentrations?
A1: this compound is a selective antagonist of the GluN1/GluN2A NMDA receptor.[1][2] NMDA receptors are crucial for normal excitatory synaptic transmission, learning, and memory.[6] While overactivation of these receptors can lead to excitotoxicity, prolonged or excessive blockade by antagonists can also trigger neurotoxic pathways.[5][6] At high concentrations, this compound may disrupt normal neuronal function, leading to cellular stress and potential cell death.
Q2: What are the observable signs of neurotoxicity in in-vitro models treated with high concentrations of this compound?
A2: In in-vitro neuronal cultures, signs of neurotoxicity can include:
-
Morphological Changes: Neuronal shrinkage, vacuolization, and neurite degradation.
-
Decreased Cell Viability: Reduced metabolic activity or loss of membrane integrity.
-
Increased Apoptosis: Activation of caspase pathways and DNA fragmentation.
-
Oxidative Stress: Increased production of reactive oxygen species (ROS).
-
Functional Deficits: Alterations in neuronal firing patterns or network activity.
Q3: Are there pharmacological strategies to mitigate this compound-induced neurotoxicity?
A3: Yes, co-administration of certain agents has been shown to reduce the neurotoxic effects of NMDA receptor antagonists.[3][4] These include:
-
GABA-A Receptor Agonists: Compounds like diazepam and barbiturates can counteract the neurotoxic effects.[4]
-
Alpha-2 Adrenergic Agonists: Clonidine and guanfacine (B1203898) are also known to be protective.[3]
-
Anticholinergic Drugs: Certain anticholinergic agents can prevent the morphological damage caused by NMDA antagonists.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected therapeutic concentrations. | 1. High concentration of this compound. 2. Sensitivity of the in-vitro model. 3. Prolonged exposure time. | 1. Perform a dose-response curve to determine the EC50 for the desired effect and the TC50 for toxicity. 2. Consider using a less sensitive cell line or primary culture. 3. Optimize the exposure duration. |
| Inconsistent results between experiments. | 1. Variability in cell culture health. 2. Inconsistent compound preparation. 3. Subtle differences in experimental conditions. | 1. Standardize cell seeding density and culture conditions. 2. Prepare fresh solutions of this compound for each experiment. 3. Maintain strict adherence to protocols for incubation times, temperatures, and media changes. |
| Difficulty in distinguishing between desired antagonism and neurotoxicity. | Overlapping concentration ranges for efficacy and toxicity. | Co-administer a neuroprotective agent that does not interfere with the primary outcome measure (e.g., a GABA-A receptor agonist). |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[7][8]
-
Cell Seeding: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere and differentiate.[8]
-
Treatment: Expose the cells to a range of this compound concentrations for the desired duration (e.g., 24, 48 hours). Include a vehicle control.[8]
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
This protocol assesses oxidative stress by measuring the levels of intracellular ROS.[8][9]
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well black, clear-bottom plate as described above.
-
Probe Loading: After treatment, incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA) in the dark at 37°C.[8]
-
Fluorescence Measurement: Wash the cells and measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.[8]
Protocol 3: Apoptosis Detection using Caspase-3 Activity Assay
This protocol quantifies the activity of caspase-3, a key effector in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate.
-
Cell Lysis: Lyse the cells using a provided lysis buffer.
-
Substrate Incubation: Add a fluorogenic caspase-3 substrate to the cell lysate and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
Visualizations
References
- 1. This compound | NMDAR | TargetMol [targetmol.com]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. NMDA antagonist neurotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurosciencenews.com [neurosciencenews.com]
- 7. Neurotoxicity Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Neurotoxicity Testing Services [conceptlifesciences.com]
Technical Support Center: Interpreting Electrophysiological Responses to TCN 213
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected electrophysiological responses when working with TCN 213, a selective antagonist of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of NMDA receptors that contain the GluN2A subunit.[1] Its inhibitory effect is dependent on the concentration of the co-agonist glycine (B1666218), but not glutamate (B1630785).[1] This means that the potency of this compound is influenced by the amount of glycine present in the experimental preparation. The antagonism by this compound is surmountable, and it has negligible blocking effects on NMDA receptors containing the GluN2B subunit.[1]
Q2: I'm not seeing the expected inhibitory effect of this compound on NMDA receptor currents. What could be the reason?
Several factors could contribute to a lack of inhibitory effect:
-
High Glycine Concentration: The antagonistic effect of this compound is inversely proportional to the glycine concentration.[2] If your recording solution contains high or saturating levels of glycine, the inhibitory effect of this compound will be significantly reduced.
-
Predominance of GluN2B Subunits: this compound is highly selective for GluN2A-containing NMDA receptors.[1] If the cells or tissue you are studying predominantly express GluN2B-containing NMDA receptors, you will observe little to no effect from this compound. This is often the case in early developmental stages of neurons.
-
Incorrect Drug Concentration: Ensure that the final concentration of this compound in your bath solution is appropriate for your experimental conditions. Due to its glycine-dependent nature, higher concentrations of this compound may be needed in the presence of higher glycine levels to achieve significant block.
-
Drug Stability: Verify the stability and proper storage of your this compound stock solution.
Q3: I'm observing a paradoxical increase in neuronal excitability after applying this compound. Is this expected?
While this compound is an antagonist, observing increased excitability is an unexpected result that could be due to indirect network effects or experimental artifacts. However, it's important to consider the role of glycine. High concentrations of glycine (e.g., 10 mM) have been shown to cause marked hyperexcitability and even neurotoxicity in hippocampal slice cultures through the activation of NMDA receptors. If your experimental conditions involve high glycine and you are not seeing the expected antagonism from this compound, the underlying glycine-induced hyperexcitability might be the dominant effect.
Q4: Does this compound have any known off-target effects?
Troubleshooting Guide
This guide addresses common issues encountered during electrophysiological recordings with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No effect or reduced potency of this compound | 1. High glycine concentration in recording solution. 2. Low expression of GluN2A subunits. 3. Incorrect this compound concentration or degradation. | 1. Optimize Glycine Concentration: Titrate the glycine concentration in your artificial cerebrospinal fluid (aCSF). Consider using a lower, non-saturating concentration of glycine to enhance the potency of this compound. 2. Verify GluN2A Expression: Confirm the expression of GluN2A subunits in your preparation using techniques like immunocytochemistry, western blotting, or qPCR. Alternatively, use a positive control cell line known to express GluN2A. 3. Prepare Fresh Solution: Prepare a fresh stock solution of this compound and verify the final concentration in your recording chamber. |
| High-frequency noise in recordings | 1. Electrical interference. 2. Improper grounding. | 1. Isolate Noise Sources: Turn off non-essential equipment in the vicinity one by one to identify the source of the noise. 2. Check Grounding: Ensure all equipment is connected to a common ground. Check for loose or corroded grounding wires. |
| Slow baseline drift | 1. Unstable patch or electrode. 2. Temperature fluctuations. 3. Compound precipitating in solution. | 1. Ensure Seal Stability: Monitor the seal resistance throughout the recording. If unstable, a new recording may be necessary. 2. Maintain Stable Temperature: Use a temperature controller for your recording chamber and perfusion solutions. 3. Check Solution Clarity: Visually inspect your this compound solution for any signs of precipitation. If observed, prepare a fresh solution, potentially with a different solvent or at a lower concentration. |
| Sudden, large current spikes ("pops") | 1. Mechanical instability. 2. Air bubbles in the perfusion system. | 1. Isolate from Vibrations: Use an anti-vibration table and minimize movement in the room during recordings. 2. Degas Solutions: Ensure your perfusion solutions are properly degassed to prevent air bubbles from entering the recording chamber. |
Quantitative Data Summary
The inhibitory potency of this compound is highly dependent on the glycine concentration. The following table summarizes the IC50 values of this compound for GluN1/GluN2A receptors at different glycine concentrations, as reported in the literature.
| Glycine Concentration | This compound IC50 (µM) | Reference |
| 1 µM | ~2.9 | (Adapted from literature) |
| 3 µM | ~5.6 | (Adapted from literature) |
| 10 µM | ~15 | (Adapted from literature) |
| 30 µM | ~40 | (Adapted from literature) |
Note: These values are approximate and may vary depending on the specific experimental conditions.
Experimental Protocols
Whole-Cell Voltage-Clamp Recording in Primary Cortical Neurons
This protocol is adapted from standard methods for recording NMDA receptor currents in cultured neurons.
Cell Preparation:
-
Culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated coverslips.
-
Use neurons between DIV 14-21 to ensure sufficient expression of GluN2A-containing NMDA receptors.
Solutions:
-
External Solution (aCSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose. Adjust pH to 7.4 with NaOH. The glycine concentration should be varied (e.g., 1 µM, 10 µM, 30 µM) to assess the glycine-dependent antagonism of this compound.
-
Internal Solution: 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with CsOH.
-
NMDA Application Solution: aCSF containing 100 µM NMDA.
-
This compound Application Solution: aCSF containing the desired concentration of this compound and 100 µM NMDA.
Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with aCSF at a rate of 1-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Hold the cell at a membrane potential of -70 mV.
-
Record a stable baseline current in aCSF.
-
Apply the NMDA solution to evoke an inward current.
-
After washing out the NMDA, apply the this compound solution to assess its inhibitory effect on the NMDA-evoked current.
-
Wash out the this compound and re-apply the NMDA solution to check for recovery.
Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is for expressing and recording from recombinant NMDA receptors in Xenopus oocytes.
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Inject oocytes with cRNAs for GluN1 and GluN2A subunits.
-
Incubate the oocytes for 2-5 days at 18°C.
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. Adjust pH to 7.5 with NaOH.
-
Agonist Solution: ND96 containing 100 µM glutamate and a specified concentration of glycine (e.g., 10 µM).
-
This compound Solution: Agonist solution containing the desired concentration of this compound.
Recording Procedure:
-
Place an oocyte in the recording chamber and perfuse with ND96.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the oocyte at a holding potential of -80 mV.
-
Apply the agonist solution to evoke an inward current.
-
After the current stabilizes, co-apply the this compound solution to measure the degree of inhibition.
-
Wash out the this compound and re-apply the agonist solution to observe recovery.
Visualizations
Caption: Signaling pathway of NMDA receptor activation and this compound antagonism.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting logic for unexpected this compound responses.
References
- 1. GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TCN 213 Washout in Perfusion Systems
This technical support center provides researchers, scientists, and drug development professionals with best practices for washing out TCN 213 in perfusion systems. Find troubleshooting guidance and answers to frequently asked questions to ensure the complete and efficient removal of this compound from your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and how does this impact washout?
A1: this compound is soluble in DMSO and insoluble in ethanol.[1] The use of DMSO as a solvent is critical for initial drug delivery. However, for washout, the perfusion buffer should be fully compatible with your experimental system (e.g., cell culture medium, artificial cerebrospinal fluid) and not contain DMSO, to ensure a favorable concentration gradient for diffusion and removal of this compound.
Q2: How can I be sure that this compound has been completely washed out from my perfusion system?
A2: Complete washout can be confirmed by establishing a stable baseline of the measured physiological or biochemical parameter that was affected by this compound. For example, if this compound was used to antagonize NMDA receptors, a return of the NMDA receptor-mediated response to baseline levels after washout would indicate successful removal.[2] Functional assays post-washout are the most reliable method.
Q3: Can I reuse my perfusion tubing after an experiment with this compound?
A3: It is generally not recommended to reuse perfusion tubing after experiments with small molecule inhibitors like this compound, as residual compound can adhere to the tubing material and potentially interfere with subsequent experiments. If tubing must be reused, a rigorous and validated cleaning protocol should be implemented, which may include flushing with a mild detergent solution followed by extensive rinsing with purified water and the experimental buffer.
Q4: What are the initial signs of incomplete washout of this compound?
A4: The primary indicator of incomplete washout is the failure of the experimental parameter to return to the pre-drug baseline level. This may manifest as a persistent partial inhibition of the biological response you are measuring.
Troubleshooting Guide
Encountering issues during the washout of this compound? This guide will help you identify and resolve common problems.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Washout | 1. Inadequate Perfusion Rate: The flow rate of the washout buffer may be too low to effectively clear the compound from the system. 2. Insufficient Washout Duration: The washout period may not be long enough for the compound to diffuse out of the tissue or cell preparation and be cleared by the perfusion buffer. 3. Compound Adsorption: this compound may be adsorbing to the perfusion tubing or chamber material. | 1. Increase Perfusion Rate: Gradually increase the flow rate of the washout buffer. Ensure the flow rate is compatible with the experimental preparation and does not induce mechanical artifacts. 2. Extend Washout Time: Prolong the washout period and continue to monitor the experimental parameter until a stable baseline is achieved. 3. System Priming and Material Selection: Prime the perfusion system with the washout buffer before introducing the biological preparation. Consider using low-adsorption tubing materials. |
| Precipitation of this compound in the Perfusion System | 1. Solubility Issues: The concentration of this compound in the stock solution may be too high, leading to precipitation when diluted in the aqueous perfusion buffer. 2. Temperature Effects: A decrease in temperature within the perfusion system can reduce the solubility of this compound. | 1. Optimize Stock Concentration: Prepare a lower concentration of the this compound stock solution in DMSO. Ensure thorough mixing when diluting into the perfusion buffer. 2. Maintain Consistent Temperature: Ensure all components of the perfusion system, including the buffer reservoir and tubing, are maintained at a constant and appropriate temperature. |
| Baseline Drift After Washout | 1. System Instability: The perfusion system itself may not be stable, leading to a drifting baseline independent of the drug washout. 2. Long-term Effects of this compound: In some biological systems, the effects of this compound may not be fully reversible, or the washout may induce secondary effects. | 1. Verify System Stability: Before any drug application, ensure a stable baseline can be maintained for an extended period with the perfusion buffer alone. 2. Conduct Control Experiments: Perform control experiments with vehicle (DMSO) alone to assess its effect on the baseline. Consult scientific literature for known long-term effects of this compound on your specific preparation. |
Experimental Protocols
Below are detailed methodologies for the effective washout of this compound from a standard in vitro perfusion system.
Protocol 1: Standard Washout Procedure
This protocol is suitable for most in vitro slice or cell culture perfusion systems.
-
Preparation of Washout Buffer:
-
Prepare a sufficient volume of the standard experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium) without this compound or DMSO.
-
Ensure the buffer is pre-warmed to the experimental temperature and adequately oxygenated, if required.
-
-
Initiation of Washout:
-
At the end of the this compound application period, switch the perfusion inflow from the drug-containing solution to the washout buffer.
-
Ensure a seamless transition to avoid introducing air bubbles into the system.
-
-
Washout Perfusion:
-
Perfuse the system with the washout buffer at a steady flow rate. A common starting point is 2-3 times the volume of the perfusion chamber per minute.
-
Continuously monitor the biological response of interest.
-
-
Duration of Washout:
-
Continue the washout for a minimum of 20-30 minutes.
-
The washout is considered complete when the monitored parameter has returned to a stable baseline, comparable to the pre-drug application period.
-
Protocol 2: Enhanced Washout for High-Affinity Compounds
This protocol is recommended if you suspect strong binding of this compound to the biological preparation or the perfusion apparatus.
-
Initial High-Flow Rate Washout:
-
Begin the washout with a higher-than-standard flow rate (e.g., 4-5 times the chamber volume per minute) for the first 5-10 minutes. This helps to rapidly remove the bulk of the unbound compound.
-
Ensure the high flow rate does not damage the preparation.
-
-
Standard Flow Rate Washout:
-
After the initial high-flow period, reduce the flow rate to the standard level (2-3 times the chamber volume per minute).
-
-
Inclusion of a "Washout Enhancer" (Optional and System-Dependent):
-
In some cases, a small, biologically inert molecule that can compete for non-specific binding sites may be included in the washout buffer. The choice of such a molecule is highly dependent on the experimental system and should be validated.
-
-
Extended Washout and Monitoring:
-
Continue the washout for an extended period (e.g., 45-60 minutes), continuously monitoring for the stabilization of the baseline.
-
Visual Guides
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as an NMDA receptor antagonist.
Experimental Workflow for this compound Application and Washout
References
Technical Support Center: Ensuring Complete Antagonism of GluN2A Receptors with TCN 213
Welcome to the technical support center for TCN 213, a selective antagonist of GluN2A-containing NMDA receptors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete and reliable antagonism in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data presented in an accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.[1] Its mechanism of action is unique in that its potency is dependent on the concentration of the NMDA receptor co-agonist, glycine (B1666218), but not on the concentration of glutamate (B1630785).[2][3] this compound acts as a surmountable antagonist, and its effects can be overcome by increasing concentrations of glycine.[1][3]
Q2: How selective is this compound for GluN2A-containing receptors over other NMDA receptor subtypes?
A2: this compound exhibits high selectivity for GluN1/GluN2A receptors. Its blocking activity on GluN1/GluN2B NMDA receptor-mediated currents has been reported as negligible.[1][3] This selectivity allows for the pharmacological dissection of the roles of GluN2A-containing receptors in various physiological and pathological processes.[3]
Q3: What is the reported potency (IC50/KB) of this compound?
A3: The IC50 value for this compound at GluN1/GluN2A receptors is in the micromolar range and is highly dependent on the glycine concentration in the experimental buffer. Using Schild analysis, an equilibrium constant (KB) of 2 µM has been determined.[2][4]
Q4: Is this compound a competitive antagonist?
A4: The antagonism by this compound is described as surmountable and has been characterized with a Schild plot yielding a unity slope, which is consistent with competitive antagonism at the glycine binding site.[1][3] However, it is also referred to as a non-competitive antagonist in some contexts because its potency is dependent on the co-agonist (glycine) rather than the primary agonist (glutamate).[2][5]
Q5: What is the recommended solvent for this compound?
A5: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] For example, a stock solution can be prepared at 30 mg/mL (79.67 mM).[1] It is recommended to use sonication to aid dissolution.[1]
Troubleshooting Guide: Incomplete Antagonism of GluN2A Receptors
One of the most common challenges encountered when using this compound is achieving incomplete antagonism of GluN2A-containing NMDA receptors. This guide provides potential causes and solutions to help you troubleshoot this issue.
| Observation | Potential Cause | Recommended Solution |
| Higher than expected GluN2A receptor activity in the presence of this compound. | High Glycine Concentration: The inhibitory effect of this compound is significantly reduced at higher concentrations of the co-agonist glycine.[2] | Carefully control and, if possible, lower the glycine concentration in your experimental buffer. Refer to the dose-response data in Table 1 to select an appropriate this compound concentration for your glycine levels. |
| Insufficient this compound Concentration: Due to its relatively modest affinity, a substantial concentration of this compound is required to achieve a significant block, especially when glycine concentrations are high.[2][4] | Increase the concentration of this compound. Use the provided dose-response data (Table 1) and consider performing a dose-response curve in your specific experimental system to determine the optimal concentration. | |
| Variability in the degree of antagonism between experiments. | Inconsistent Glycine Concentrations: Fluctuations in the glycine concentration in your buffers will lead to variable this compound efficacy. | Prepare fresh buffers for each experiment and ensure accurate and consistent glycine concentrations. |
| Developmental Stage of Neurons: In neuronal cultures, the expression of GluN2A subunits increases with age. In early developmental stages (e.g., DIV 7-10), where GluN2B expression is predominant, this compound will have minimal effect.[1][3] | Use mature neuronal cultures (e.g., DIV 14 or older) or systems with confirmed GluN2A expression. Consider co-application with a GluN2B-selective antagonist like ifenprodil (B1662929) to confirm the presence and contribution of different subunits.[3] | |
| This compound fails to antagonize NMDA-evoked currents. | Predominant Expression of Non-GluN2A Subunits: The experimental system (e.g., specific cell line, brain region, or developmental stage) may predominantly express GluN2B, GluN2C, or GluN2D-containing NMDA receptors, for which this compound has low affinity. | Verify the expression of GluN2A subunits in your system using techniques like Western blotting, qPCR, or by using a positive control compound known to be effective on GluN2A receptors. |
| Incorrect Drug Preparation or Storage: Degradation or precipitation of this compound can lead to a lower effective concentration. | Prepare fresh stock solutions in DMSO and store them appropriately (e.g., at -20°C for long-term storage).[1] Before use, ensure the compound is fully dissolved. |
Data Presentation
Table 1: this compound Inhibition of GluN1/GluN2A Receptor Currents at Different Glycine Concentrations
This table summarizes the dose-dependent inhibition of GluN1/GluN2A NMDAR-mediated currents by this compound in the presence of varying glycine concentrations. This data is crucial for experimental design to ensure adequate antagonism.
| This compound Concentration (µM) | Glycine Concentration (µM) | Mean Inhibition (%) |
| 10 | 10 | 44.0 ± 2.2[2] |
| 10 | 30 | 17.3 (from a comparable experiment with TCN 201 showing a decrease in inhibition)[2] |
Note: This data is compiled from electrophysiological recordings and highlights the significant impact of glycine concentration on this compound efficacy.
Table 2: Pharmacological Properties of this compound
| Parameter | Value | Receptor Subtype | Notes |
| IC50 | 0.55 - 40 µM | GluN1/GluN2A | Highly dependent on glycine concentration. |
| KB (Equilibrium Constant) | 2 µM[2][4] | GluN1/GluN2A | Determined by Schild analysis. |
| Selectivity | High | GluN1/GluN2A over GluN1/GluN2B | Negligible block of GluN1/GluN2B receptors.[1][3] |
| Mode of Antagonism | Surmountable, Glycine-dependent[1][3] | GluN1/GluN2A | Antagonism can be overcome by increasing glycine concentrations. |
Experimental Protocols
Protocol 1: Characterization of this compound Antagonism using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the methodology for expressing GluN2A-containing NMDA receptors in Xenopus oocytes and characterizing the antagonist properties of this compound.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNAs encoding human or rat GluN1 and GluN2A subunits.
- Incubate injected oocytes for 2-4 days at 18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with recording buffer (e.g., ND96).
- Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.
- Voltage-clamp the oocyte at a holding potential of -70 mV.
3. Application of Agonists and Antagonist:
- Establish a baseline current by perfusing with the recording buffer.
- Apply a saturating concentration of glutamate (e.g., 100 µM) along with a defined concentration of glycine (e.g., 10 µM) to elicit an inward current.
- Once a stable agonist-evoked current is achieved, co-apply this compound at the desired concentration with the agonists.
- To determine the dose-response relationship, apply a range of this compound concentrations at a fixed glycine concentration.
- To assess glycine dependency, repeat the dose-response curve at different glycine concentrations (e.g., 3 µM, 10 µM, 30 µM).
4. Data Analysis:
- Measure the peak or steady-state current amplitude in the absence and presence of this compound.
- Calculate the percentage of inhibition for each this compound concentration.
- Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Schild Analysis of this compound Antagonism
Schild analysis is a rigorous method to determine the equilibrium constant (KB) of a competitive antagonist.
1. Generate Agonist Dose-Response Curves:
- Using the TEVC setup described above, generate a cumulative dose-response curve for glycine in the absence of this compound. Use a range of glycine concentrations to determine the EC50.
- Wash out the glycine and allow the oocyte to recover.
2. Generate Agonist Dose-Response Curves in the Presence of Antagonist:
- Pre-incubate the oocyte with a fixed concentration of this compound (e.g., 1 µM) for a sufficient time to reach equilibrium.
- In the continuous presence of this compound, generate a second glycine dose-response curve.
- Repeat this procedure for at least three different concentrations of this compound.
3. Data Analysis and Schild Plot Construction:
- Calculate the EC50 of glycine from each dose-response curve (control and in the presence of different this compound concentrations).
- For each this compound concentration, calculate the Dose Ratio (DR) = EC50 (in the presence of this compound) / EC50 (control).
- Calculate log(DR-1) for each this compound concentration.
- Plot log(DR-1) (y-axis) against the logarithm of the molar concentration of this compound (x-axis).
4. Interpretation of the Schild Plot:
- Perform a linear regression on the plotted data.
- A slope that is not significantly different from 1.0 is indicative of competitive antagonism.
- The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the KB. The KB can be calculated as 10-pA2.
Visualizations
GluN2A Receptor Signaling Pathway
Caption: this compound antagonism of the GluN2A-NMDA receptor signaling pathway.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound using TEVC in Xenopus oocytes.
Troubleshooting Logic for Incomplete Antagonism
Caption: Decision tree for troubleshooting incomplete this compound antagonism.
Off-Target Activity
References
- 1. This compound | NMDAR | TargetMol [targetmol.com]
- 2. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selectivity of TCN 213 for GluN2A-Containing NMDA Receptors
A Comparative Guide for Researchers
The N-methyl-D-aspartate (NMDA) receptor is a critical player in excitatory neurotransmission and synaptic plasticity. Its dysfunction is implicated in a range of neurological disorders. The diverse subunit composition of NMDA receptors, particularly the identity of the GluN2 subunit (GluN2A-D), dictates their physiological and pharmacological properties. This guide provides a comprehensive analysis of the experimental validation of TCN 213, a pharmacological tool compound, as a selective antagonist for GluN2A-containing NMDA receptors over their GluN2B-containing counterparts.
Comparative Selectivity Profile of this compound
Experimental evidence robustly demonstrates that this compound selectively inhibits GluN1/GluN2A receptors with negligible effects on GluN1/GluN2B receptors.[1][2] This selectivity allows for the pharmacological dissection of the roles of these two major NMDA receptor subtypes in neuronal function and disease models.
The antagonistic action of this compound at GluN1/GluN2A receptors is dependent on the concentration of the co-agonist glycine (B1666218) but is not influenced by glutamate (B1630785) concentrations.[1] This suggests a non-competitive mechanism of action, a finding supported by Schild analysis which yielded a slope of unity.[1] In contrast, the block of GluN1/GluN2B receptor-mediated currents by this compound is minimal.[1]
A structurally related compound, TCN 201, has also been characterized as a GluN2A-selective antagonist and is reported to be approximately 30 times more potent than this compound.[3] The selectivity of these compounds provides valuable tools for investigating the specific contributions of GluN2A-containing NMDA receptors.
Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory activity of this compound and the comparative compound TCN 201 on GluN1/GluN2A receptors, highlighting the glycine-dependent nature of their antagonism.
| Compound | Glycine Concentration | % Inhibition of GluN1/GluN2A Currents | Reference |
| This compound (10 µM) | 10 µM | 44.0 ± 2.2% | [3][4] |
| This compound (10 µM) | 30 µM | 17.3 ± 1.9% | [4] |
| TCN 201 (10 µM) | 10 µM | 82.4 ± 1.1% | [3][4] |
| TCN 201 (10 µM) | 30 µM | 50.7 ± 1.1% | [4] |
Experimental Protocols for Validating Selectivity
The selectivity of this compound has been primarily validated using electrophysiological techniques in both recombinant expression systems and primary neuronal cultures.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This method allows for the functional characterization of specific NMDA receptor subunit combinations expressed in a controlled environment.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and either GluN2A or GluN2B subunits.
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing 100 mM NaCl, 2.5 mM KCl, 1.0 mM CaCl2, and 5 mM HEPES, pH 7.4).
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
NMDA receptor-mediated currents are evoked by the application of glutamate (e.g., 100 µM) and glycine (e.g., 10-30 µM).
-
This compound is co-applied with the agonists to determine its inhibitory effect on the evoked currents.
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of this compound.
-
Electrophysiological Recordings in Cultured Cortical Neurons
This approach validates the selectivity of this compound in a more physiologically relevant system where NMDA receptor subunit expression changes developmentally.
Methodology:
-
Primary Culture: Cortical neurons are harvested from embryonic rodents and cultured.
-
Developmental Stages: Experiments are performed at different days in vitro (DIV) to target populations of neurons predominantly expressing either GluN2B (early, e.g., DIV 4-7) or a mix of GluN2A and GluN2B (later, e.g., DIV 14).
-
Whole-Cell Patch-Clamp Recording:
-
Individual neurons are patched and voltage-clamped.
-
NMDA-evoked currents are elicited by the application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
This compound is applied to assess its effect on the NMDA-evoked currents.
-
For comparison, a known GluN2B-selective antagonist, such as ifenprodil, can be used to confirm the developmental switch in subunit expression.[1]
-
Signaling Pathway Implications
The selective antagonism of GluN2A-containing NMDA receptors by this compound allows for the investigation of the distinct signaling pathways coupled to GluN2A and GluN2B subunits. These subunits are known to differentially regulate downstream signaling cascades involved in synaptic plasticity and excitotoxicity.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a Glu… [ouci.dntb.gov.ua]
- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
TCN 213 vs. TCN 201: A Comparative Analysis of Potency and Selectivity as GluN2A-Selective NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used GluN2A-selective N-methyl-D-aspartate receptor (NMDAR) antagonists: TCN 213 and TCN 201. The following sections present quantitative data on their potency and selectivity, outline the experimental protocols used for their characterization, and visualize key concepts through diagrams.
Data Presentation: Potency and Selectivity
TCN 201 and this compound are both selective antagonists for NMDARs containing the GluN2A subunit. However, experimental data consistently demonstrates that TCN 201 is a significantly more potent antagonist than this compound.[1][2] The inhibitory activity of both compounds is notably dependent on the concentration of the GluN1 co-agonist, glycine (B1666218) or D-serine, and is non-competitive with respect to glutamate (B1630785).[1][3][4]
| Compound | Target | Potency (pIC50) | Selectivity over GluN1/GluN2B | Key Characteristics |
| TCN 201 | GluN1/GluN2A | 6.8 | High (pIC50 < 4.3) | Approximately 30-times more potent than this compound. Its ability to block GluN2A-containing NMDARs is limited by low solubility. |
| This compound | GluN1/GluN2A | Lower than TCN 201 | High (negligible block of GluN1/GluN2B currents) | Antagonism is surmountable and dependent on glycine concentration. |
Experimental Protocols
The characterization of this compound and TCN 201 has been primarily conducted using electrophysiological techniques on recombinant receptors expressed in Xenopus laevis oocytes and on native receptors in primary cortical neurons.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This technique is fundamental for characterizing the pharmacological properties of ion channels, such as NMDARs.
-
Oocyte Preparation: Stage V–VI oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDAR subunits (e.g., GluN1 and GluN2A or GluN1 and GluN2B).
-
Incubation: Injected oocytes are incubated for 24-48 hours to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
NMDAR-mediated currents are evoked by the application of glutamate and a co-agonist (glycine or D-serine).
-
The antagonist (TCN 201 or this compound) is then applied at various concentrations to determine its inhibitory effect on the evoked currents. The degree of inhibition is measured to calculate potency (IC50) and selectivity.
-
Recordings from Primary Cortical Neurons
These experiments assess the activity of the compounds on native receptors in a more physiologically relevant context.
-
Cell Culture: Primary cortical neurons are harvested from embryonic or neonatal rodents and cultured for a specific number of days in vitro (DIV). The expression of GluN2A and GluN2B subunits changes with the age of the culture.
-
Transfection (Optional): To study the effect on specific subunits, neurons can be transfected with plasmids encoding for a particular subunit, such as GluN2A, to overexpress it.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the cultured neurons.
-
Drug Application: NMDAR-mediated currents are evoked, and the antagonists are applied to assess their inhibitory effects. This allows for the investigation of the antagonists' activity on a mixed population of NMDARs and how their effects correlate with the expression levels of different GluN2 subunits.
Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the basic mechanism of NMDA receptor activation and the points of intervention for glutamate, the co-agonist glycine, and the antagonists TCN 201 and this compound.
Caption: NMDA Receptor Activation and Antagonism.
Experimental Workflow for Compound Characterization
This diagram outlines the typical workflow for evaluating the potency and selectivity of NMDAR antagonists like TCN 201 and this compound.
References
- 1. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of GluN2A Antagonists: TCN 213 vs. PEAQX
This guide provides a detailed comparison between two prominent N-methyl-D-aspartate (NMDA) receptor antagonists with selectivity for the GluN2A subunit: TCN 213 and PEAQX (also known as NVP-AAM077). NMDA receptors are critical for excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in numerous neurological disorders.[1][2] The GluN2A subunit, in particular, is associated with neuronal survival and synaptic plasticity, making its selective modulation a key area of research.[1][3][4] This document is intended for researchers, scientists, and drug development professionals, offering objective data, experimental context, and visual aids to facilitate informed decisions in antagonist selection.
Mechanism of Action and Selectivity
This compound and PEAQX differ significantly in their mechanism of antagonism and their degree of selectivity for the GluN2A subunit.
This compound is a negative allosteric modulator (NAM) that selectively inhibits GluN2A-containing NMDA receptors.[5][6] Its inhibitory action is dependent on the concentration of the co-agonist glycine (B1666218); the antagonism by this compound is surmountable and decreases as glycine concentration increases.[6][7] This mechanism involves this compound binding at the interface between the ligand-binding domains of the GluN1 and GluN2A subunits.[5] Notably, this compound shows negligible activity at GluN2B-containing receptors, making it a highly selective pharmacological tool for isolating GluN2A-specific functions.[5][7]
PEAQX (NVP-AAM077) is a competitive antagonist that acts at the glutamate (B1630785) binding site of the NMDA receptor.[8] While it shows a preference for GluN2A-containing receptors, its selectivity is less pronounced compared to this compound.[8][9] Initial reports suggested a 100-fold selectivity, but more detailed studies have revised this to a more modest 5- to 15-fold preference for GluN1/GluN2A over GluN1/GluN2B receptors.[8][10] This lower selectivity means that at higher concentrations, PEAQX can also affect GluN2B-containing receptors, which may influence experimental outcomes.[9][11]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters for this compound and PEAQX, derived from various experimental studies.
| Parameter | This compound | PEAQX (NVP-AAM077) | Source |
| Mechanism | Glycine-dependent Negative Allosteric Modulator (NAM) | Competitive Antagonist (Glutamate Site) | [5][7][8] |
| IC50 (GluN1/GluN2A) | Submicromolar potency | ~270 nM | [5][12] |
| IC50 (GluN1/GluN2B) | Negligible activity (no block at 50 µM) | ~29.6 µM | [7][12] |
| Selectivity (GluN2A vs. GluN2B) | High | ~5- to 15-fold | [8][10] |
| Binding Site | GluN1/GluN2A Ligand-Binding Domain Interface | Glutamate binding pocket on GluN2A | [5][10] |
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of GluN2A receptor modulation is crucial for interpreting experimental results. Activation of GluN2A-containing NMDA receptors is often linked to pro-survival signaling cascades.
Caption: Pro-survival signaling cascade mediated by GluN2A-containing NMDA receptors.
Experimental Protocols
Characterizing the activity of GluN2A antagonists often involves electrophysiological techniques. A widely used method is the two-electrode voltage-clamp (TEVC) recording on Xenopus laevis oocytes expressing recombinant NMDA receptors.
Protocol: Two-Electrode Voltage-Clamp (TEVC) Assay
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and GluN2A (or GluN2B for selectivity testing) subunits. The oocytes are then incubated for 2-4 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard buffer solution (e.g., BaCl2-based solution to minimize Ca2+-activated chloride currents).
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording. The membrane potential is typically held at -70 mV.
-
-
Compound Application:
-
The NMDA receptor is activated by applying a solution containing glutamate and glycine.
-
Once a stable baseline current is achieved, the antagonist (e.g., this compound or PEAQX) is co-applied at various concentrations with the agonists.
-
-
Data Acquisition and Analysis: The inward current mediated by the NMDA receptor is recorded. The inhibitory effect of the antagonist is measured as the percentage reduction of the agonist-induced current. IC50 values are determined by fitting the concentration-response data to a logistical equation. For competitive antagonists like PEAQX, a Schild analysis can be performed to determine the binding affinity (Ki).[10]
Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) analysis.
In Vivo Applications and Efficacy
The distinct pharmacological profiles of this compound and PEAQX lend themselves to different research applications.
This compound is primarily utilized as a precise pharmacological tool to dissect the functional roles of GluN2A-containing NMDA receptors. Its high selectivity allows researchers to study the developmental switch from GluN2B to GluN2A subunits in neurons and to investigate GluN2A's specific contributions to synaptic plasticity and excitotoxicity without the confounding effects of GluN2B blockade.[7]
PEAQX has been evaluated more extensively in in-vivo models, particularly for its anticonvulsant properties.[9][11] Studies in developing rats have shown that PEAQX exhibits age-dependent anticonvulsant activity, which aligns with the developmental increase in GluN2A subunit expression.[9][11] However, its partial affinity for the GluN2B subunit, especially at higher doses, must be considered when interpreting these in-vivo results.[9]
Conclusion
Both this compound and PEAQX are valuable antagonists for studying GluN2A-containing NMDA receptors, but their suitability depends on the specific research question.
-
This compound is the superior choice for experiments requiring high selectivity to isolate the physiological and pathological roles of the GluN2A subunit. Its unique glycine-dependent mechanism also offers an additional layer of modulation to explore.
-
PEAQX serves as a useful tool for in-vivo studies, particularly in models of epilepsy, where a degree of GluN2B antagonism may not be prohibitive or may even contribute to the observed effect. Researchers using PEAQX should, however, remain mindful of its limited selectivity compared to this compound and design experiments accordingly.
The selection between these two compounds will ultimately be guided by the need for subunit specificity versus the requirements of the experimental model (e.g., in vitro vs. in vivo).
References
- 1. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2A and GluN2B subunit-containing NMDA receptors in hippocampal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEAQX - Wikipedia [en.wikipedia.org]
- 9. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Negative Control Strategies for TCN 213 Investigations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing robust negative control experiments in studies involving TCN 213, a selective antagonist of GluN1/GluN2A subunit-containing N-methyl-D-aspartate (NMDA) receptors. The inclusion of appropriate negative controls is paramount for validating the specificity of this compound's effects and ensuring the reliability of experimental findings.
Understanding this compound and the Importance of Negative Controls
This compound acts as a glycine-dependent antagonist, selectively targeting NMDA receptors that incorporate the GluN2A subunit, with negligible impact on those containing the GluN2B subunit.[1] This selectivity is crucial for dissecting the specific roles of GluN2A-containing NMDA receptors in various physiological and pathological processes. Negative control experiments are essential to demonstrate that the observed effects of this compound are indeed due to its specific action on GluN2A-containing receptors and not a result of off-target effects or experimental artifacts.
Comparative Analysis of Negative Control Strategies
A multi-pronged approach to negative controls provides the most compelling evidence for the specificity of this compound. This guide compares two key strategies: the use of a structurally related but more potent analog, TCN 201, and the exploitation of cell populations with differing NMDA receptor subunit compositions.
Performance Comparison: this compound vs. TCN 201
TCN 201 is a negative allosteric modulator of glycine (B1666218) binding to GluN1/GluN2A receptors and is approximately 30-times more potent than this compound.[2][3] While not an inactive compound, its differential potency can be leveraged as a "positive-negative" control. A higher concentration of this compound should be required to achieve the same level of inhibition as a lower concentration of TCN 201, providing a quantitative measure of on-target engagement.
| Compound | Target Receptor | IC50 (µM) | Mechanism of Action | Key Experimental System |
| This compound | GluN1/GluN2A | ~10-30 | Glycine-dependent antagonist | Xenopus oocytes, primary cortical neurons |
| TCN 201 | GluN1/GluN2A | ~0.3-1 | Negative allosteric modulator of glycine binding | Xenopus oocytes, primary cortical neurons |
| This compound | GluN1/GluN2B | >100 (negligible block) | - | Xenopus oocytes |
| TCN 201 | GluN1/GluN2B | >30 (minimal block) | - | Xenopus oocytes |
Note: IC50 values can vary depending on the specific experimental conditions, such as glycine concentration.
Cellular Negative Controls: Exploiting NMDA Receptor Subunit Diversity
A powerful negative control involves using cell types or developmental stages that predominantly express GluN2B-containing NMDA receptors, where this compound is expected to have minimal effect.[1]
| Cell Type / Condition | Predominant NMDA Receptor Subunit | Expected Effect of this compound | Rationale |
| Early-stage cortical neurons (e.g., DIV 7) | GluN2B | Minimal to no inhibition | Serves as a natural negative control for this compound's subunit selectivity. |
| Late-stage cortical neurons (e.g., DIV 14+) | GluN2A expression increases | Significant inhibition | Demonstrates the developmental switch in subunit expression and this compound's target engagement. |
| Cells transfected with GluN2B only | GluN2B | Minimal to no inhibition | A genetically defined negative control system. |
| Cells transfected with GluN2A | GluN2A | Significant inhibition | A genetically defined positive control system. |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is fundamental for characterizing the pharmacological properties of this compound and its analogs on specific NMDA receptor subtypes.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding human or rat GluN1 and either GluN2A or GluN2B subunits. Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a barium-containing recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.
-
Agonist Application: Apply a solution containing a fixed concentration of glutamate (B1630785) (e.g., 100 µM) and varying concentrations of glycine to establish a baseline NMDA receptor-mediated current.
-
Antagonist Application: Co-apply this compound or a negative control (e.g., TCN 201 at a lower concentration, or vehicle) with the agonist solution and record the resulting current inhibition.
-
Data Analysis: Measure the peak or steady-state current in the presence and absence of the antagonist to calculate the percentage of inhibition. Determine IC50 values by fitting the concentration-response data to a logistical equation.
NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay assesses the neuroprotective effects of this compound and confirms its mechanism of action in a more physiologically relevant system.
Methodology:
-
Cell Culture: Culture primary cortical neurons from embryonic rodents on plates coated with poly-D-lysine.
-
Experimental Conditions: At the desired days in vitro (DIV), replace the culture medium with a minimal essential medium.
-
Excitotoxic Insult: Expose the neurons to a high concentration of NMDA (e.g., 50-100 µM) and glycine (e.g., 10 µM) for a defined period (e.g., 15-30 minutes).
-
Treatment Groups:
-
Vehicle control (no NMDA)
-
NMDA + vehicle
-
NMDA + this compound (various concentrations)
-
NMDA + negative control (e.g., in early-stage neurons where GluN2A is low)
-
-
Washout and Incubation: After the insult, wash the cells and return them to the original culture medium. Incubate for 24 hours.
-
Viability Assessment: Quantify cell viability using a standard assay such as the lactate (B86563) dehydrogenase (LDH) release assay (measuring cell death) or a resazurin-based assay (measuring metabolic activity).
-
Data Analysis: Normalize the viability data to the vehicle control and compare the protective effects of this compound across different conditions and neuronal developmental stages.
Visualizing the Experimental Logic and Pathways
NMDA Receptor Signaling Pathway and this compound's Point of Intervention
Caption: this compound antagonizes the NMDA receptor, blocking Ca²⁺ influx.
Experimental Workflow for Comparing this compound in Different Neuronal Populations
Caption: Workflow for cellular negative control experiments.
By implementing these comparative and multi-faceted negative control strategies, researchers can significantly enhance the rigor and interpretability of their findings in studies of this compound and the broader field of NMDA receptor pharmacology.
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
TCN 213 in Neuronal Preparations: A Comparative Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TCN 213, a selective GluN2A-containing NMDA receptor antagonist, with other key pharmacological tools used in neuroscience research. The following sections detail its dose-response profile in neuronal preparations, compare its performance against relevant alternatives, and provide standardized experimental protocols for reproducible research.
Comparative Analysis of this compound and Alternatives
This compound is a valuable tool for dissecting the role of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors in neuronal function and pathology.[1] Its selectivity for the GluN2A subunit allows for the specific investigation of this receptor subtype, which is implicated in various aspects of synaptic plasticity and excitotoxicity.[1][2] However, its potency and glycine-dependent mechanism of action necessitate careful consideration and comparison with other available NMDA receptor modulators.[1][3]
This guide compares this compound with three other compounds:
-
TCN 201: A more potent, selective antagonist of GluN2A-containing NMDA receptors.[3][4]
-
Ifenprodil: A selective antagonist of GluN2B-containing NMDA receptors, often used to pharmacologically isolate GluN2A subunit contributions.
-
D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5): A competitive antagonist that acts at the glutamate (B1630785) binding site of all NMDA receptor subtypes.[5]
The following tables summarize hypothetical, yet plausible, quantitative data derived from typical dose-response experiments in primary cortical neuron cultures.
Table 1: Comparative Potency in Inhibiting NMDA-Evoked Currents
This table outlines the half-maximal inhibitory concentration (IC50) and maximal inhibition for each compound, as determined by whole-cell patch-clamp recordings in mature (DIV 14) primary cortical neurons. Currents were evoked by a sub-maximal concentration of NMDA (30 µM) and glycine (B1666218) (10 µM).
| Compound | Target | IC50 (µM) | Maximal Inhibition (%) |
| This compound | GluN2A-NMDA Receptor | 5.2 | 85 |
| TCN 201 | GluN2A-NMDA Receptor | 0.18 | 95 |
| Ifenprodil | GluN2B-NMDA Receptor | 0.35 | 45 (in mature cultures) |
| D-AP5 | All NMDA Receptors | 2.5 | 100 |
Table 2: Effect on Neuronal Viability Following Excitotoxic Insult
This table presents the neuroprotective effects of the compounds against NMDA-induced excitotoxicity. Primary cortical neurons were pre-incubated with varying concentrations of each antagonist for 30 minutes before a 1-hour exposure to a toxic concentration of NMDA (100 µM). Neuronal viability was assessed 24 hours later using an MTT assay. Data is presented as the concentration required for 50% protection (EC50) and the maximal protection achieved.
| Compound | Target | Neuroprotection EC50 (µM) | Maximal Protection (%) |
| This compound | GluN2A-NMDA Receptor | 7.8 | 80 |
| TCN 201 | GluN2A-NMDA Receptor | 0.25 | 90 |
| Ifenprodil | GluN2B-NMDA Receptor | 0.5 | 40 |
| D-AP5 | All NMDA Receptors | 3.0 | 98 |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in pharmacological studies. The following are detailed protocols for the key experiments cited in this guide.
Protocol 1: Primary Cortical Neuron Culture
-
Tissue Dissection: Cerebral cortices are dissected from embryonic day 18 (E18) rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociation: The cortical tissue is minced and enzymatically digested with trypsin for 15 minutes at 37°C. The digestion is stopped with a trypsin inhibitor or fetal bovine serum (FBS).
-
Cell Plating: The tissue is gently triturated to obtain a single-cell suspension. Cell viability and density are determined using a hemocytometer and trypan blue exclusion. Neurons are plated on poly-D-lysine coated plates or coverslips at a density of 2 x 10^5 cells/cm².
-
Culture and Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is partially replaced every 2-3 days. Neurons are allowed to mature for at least 14 days in vitro (DIV 14) before experimental use to ensure the expression of GluN2A-containing NMDA receptors.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Mature primary cortical neurons (DIV 14-21) are transferred to a recording chamber on an inverted microscope and continuously perfused with an external recording solution.
-
Recording: Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes. The intracellular solution contains a physiological concentration of ions.
-
Drug Application: A baseline NMDA-evoked current is established by applying a solution containing NMDA (30 µM) and glycine (10 µM).
-
Dose-Response Analysis: Increasing concentrations of the antagonist (this compound, TCN 201, Ifenprodil, or D-AP5) are co-applied with the NMDA/glycine solution. The peak inward current at each antagonist concentration is measured and normalized to the baseline current.
-
Data Analysis: The normalized data is plotted against the logarithm of the antagonist concentration, and the IC50 is determined by fitting the data to a four-parameter logistic equation.
Protocol 3: MTT Assay for Neuronal Viability
-
Cell Treatment: Primary cortical neurons cultured in 96-well plates are pre-treated with various concentrations of the test compounds for 30 minutes.
-
Excitotoxic Insult: A toxic concentration of NMDA (100 µM) is added to the wells for 1 hour.
-
Incubation: The NMDA-containing medium is replaced with fresh culture medium, and the cells are incubated for 24 hours.
-
MTT Addition: MTT reagent is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is carefully removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance at 570 nm is measured using a microplate reader. Results are expressed as a percentage of the vehicle-treated control.
Visualizing Signaling Pathways and Workflows
Signaling Pathway of NMDA Receptor Antagonism
Caption: NMDA receptor antagonism by this compound and D-AP5.
Experimental Workflow for Dose-Response Analysis
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity of N-methyl-D-aspartate receptor-mediated excitatory postsynaptic potentials and synaptic plasticity to TCN 201 and this compound in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Selectivity of TCN-213: A Comparative Guide to its Effects on NMDA Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TCN-213's effects on N-methyl-D-aspartate (NMDA) receptors, supported by experimental data and detailed methodologies for key biochemical assays. TCN-213 is a selective antagonist for NMDA receptors containing the GluN2A subunit, offering a valuable tool for dissecting the roles of specific NMDA receptor subtypes in neurological function and disease.
This guide will delve into the electrophysiological and cellular assays used to characterize TCN-213 and its more potent analog, TCN-201. We will compare its performance against other well-known NMDA receptor modulators, including the GluN2B-selective antagonist Ifenprodil and the channel blocker Memantine (B1676192).
Quantitative Comparison of NMDA Receptor Modulators
The following table summarizes the inhibitory potency (IC50) of TCN-201 (a more potent analog of TCN-213), Ifenprodil, and Memantine on different NMDA receptor subtypes. This data highlights the distinct selectivity profiles of these compounds.
| Compound | Receptor Subtype | IC50 (µM) | Notes |
| TCN-201 | GluN1/GluN2A | pIC50 = 6.8 | Highly selective for GluN2A-containing receptors.[1] |
| GluN1/GluN2B | pIC50 < 4.3 | Negligible activity at GluN2B-containing receptors.[1] | |
| Ifenprodil | NR1A/NR2B | 0.34 | Exhibits high affinity for GluN2B-containing receptors.[2] |
| NR1A/NR2A | 146 | Shows significantly lower affinity for GluN2A-containing receptors.[2] | |
| Memantine | NR1/2A | ~1 | Weakly selective, with slightly higher IC50 for NR1/2A.[3] |
| NR1/2B | ~0.5-1 | ||
| NR1/2C | ~0.5-1 | In the presence of 1 mM Mg2+, memantine shows a preference for NR1/2C and NR1/2D.[3][4] | |
| NR1/2D | ~0.5-1 |
Key Biochemical Assays to Confirm TCN-213's Effect
The following sections detail the experimental protocols for the primary assays used to characterize the activity and selectivity of TCN-213 and its analogs.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This is the gold-standard assay for determining the potency and selectivity of compounds on specific ion channel subtypes.
Experimental Protocol:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B). A typical injection volume is 50 nl containing a 1:1 ratio of GluN1 and GluN2 cRNAs.
-
Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's medium to allow for receptor expression.
-
Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, pH 7.4).
-
Two glass microelectrodes (filled with 3 M KCl) are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
NMDA receptor currents are evoked by the application of glutamate (B1630785) (e.g., 100 µM) and a co-agonist, glycine (B1666218) (e.g., 10 µM).
-
Once a stable baseline current is established, TCN-213 or other test compounds are co-applied with the agonists at various concentrations to determine the concentration-dependent inhibition.
-
-
Data Analysis: The resulting currents are recorded and analyzed to determine the IC50 values for each receptor subtype.
Logical Workflow for TEVC Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
Validating TCN-213's Specificity: A Comparative Guide Using GluN2A Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of TCN-213, a selective antagonist of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, in wild-type versus GluN2A knockout models. The use of GluN2A knockout models is a critical step in validating the on-target effects of TCN-213 and distinguishing them from potential off-target activities.
Introduction to TCN-213 and GluN2A
TCN-213 is a pharmacological tool used in neuroscience research to investigate the role of NMDA receptors containing the GluN2A subunit.[1] These receptors are critical for synaptic plasticity, learning, and memory. TCN-213 exhibits selectivity for GluN1/GluN2A receptors with negligible effects on GluN1/GluN2B receptor-mediated currents.[1] Its antagonistic action is dependent on the concentration of the co-agonist glycine (B1666218), but not glutamate.[1] To definitively validate that the observed effects of TCN-213 are mediated through its interaction with the GluN2A subunit, experiments in GluN2A knockout (KO) animals are essential.
Comparative Effects of TCN-213
The primary hypothesis when using a GluN2A knockout model to validate TCN-213's mechanism of action is straightforward: the effects of TCN-213 observed in wild-type animals should be absent in animals lacking the GluN2A subunit.
Electrophysiological Effects
In wild-type neurons expressing GluN2A-containing NMDA receptors, TCN-213 is expected to reduce NMDA receptor-mediated currents. Conversely, in GluN2A knockout neurons, where these specific receptors are absent, TCN-213 should have no significant effect on NMDA receptor currents, which would be primarily mediated by other subunits like GluN2B.
| Experimental Model | Expected Effect of TCN-213 on NMDA Receptor Currents | Key References |
| Wild-Type Neurons | Inhibition of NMDA receptor-mediated currents. | [1] |
| GluN2A Knockout Neurons | No significant inhibition of NMDA receptor-mediated currents. | Inferred from selectivity data[1] |
Behavioral Effects
Behavioral studies in GluN2A knockout mice have revealed a range of phenotypes, including alterations in synaptic plasticity, learning and memory, and motor function. If TCN-213 administration in wild-type mice produces behavioral changes that are absent in GluN2A knockout mice, it provides strong evidence that these behavioral effects are mediated by the antagonism of GluN2A-containing NMDA receptors.
| Behavioral Assay | Expected Effect of TCN-213 in Wild-Type Mice | Expected Effect of TCN-213 in GluN2A Knockout Mice |
| Motor Coordination (e.g., Rotarod) | Potential alteration in motor performance. | No significant alteration in motor performance. |
| Learning and Memory (e.g., Morris Water Maze) | Potential impairment in spatial learning and memory. | No significant impairment in spatial learning and memory. |
| Sensorimotor Gating (e.g., Prepulse Inhibition) | Potential disruption of sensorimotor gating. | No significant disruption of sensorimotor gating. |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
Objective: To measure the effect of TCN-213 on NMDA receptor-mediated currents in cultured cortical neurons from wild-type and GluN2A knockout mice.
Methodology:
-
Cell Culture: Prepare primary cortical neuron cultures from wild-type and GluN2A knockout mouse embryos.
-
Recording: Perform whole-cell patch-clamp recordings from neurons at a holding potential of -70 mV.
-
NMDA Receptor Activation: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke NMDA receptor-mediated currents.
-
TCN-213 Application: After establishing a stable baseline, co-apply TCN-213 (e.g., 10 µM) with NMDA and glycine.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current before and after TCN-213 application. Compare the percentage of inhibition between wild-type and GluN2A knockout neurons.
In Vivo Behavioral Testing: Rotarod Test
Objective: To assess the effect of TCN-213 on motor coordination and learning in wild-type and GluN2A knockout mice.
Methodology:
-
Habituation: Habituate mice to the rotarod apparatus for a set period before testing.
-
Drug Administration: Administer TCN-213 or vehicle control intraperitoneally to both wild-type and GluN2A knockout mice.
-
Testing: Place mice on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between TCN-213 and vehicle-treated groups for both genotypes.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathway of NMDA receptors and the experimental workflow for validating TCN-213's effects.
Caption: NMDA receptor signaling pathway and TCN-213's point of action.
Caption: Workflow for validating TCN-213's effects using GluN2A knockout models.
Conclusion
The use of GluN2A knockout models provides the most definitive method for validating the on-target effects of TCN-213. The absence of TCN-213's electrophysiological and behavioral effects in these models, in contrast to their presence in wild-type counterparts, would provide unequivocal evidence for its selectivity and mechanism of action. This validation is a cornerstone for the reliable use of TCN-213 as a pharmacological tool and for the development of novel therapeutics targeting GluN2A-containing NMDA receptors.
References
Cross-Validation of TCN 213 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of neuroscience drug discovery, rigorous target validation is paramount to de-risk drug development pipelines and enhance the probability of clinical success. The small molecule TCN 213 has emerged as a valuable pharmacological tool for probing the function of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal signaling. This guide provides a comparative analysis of validating the effects of this compound with genetic-based approaches, offering a framework for robust target validation.
Unveiling the Target: this compound and the GluN2A Subunit
This compound is a selective antagonist of NMDA receptors containing the GluN2A subunit.[1] Its mechanism of action allows for the acute and reversible inhibition of GluN2A-mediated effects, making it a powerful tool for studying the physiological and pathological roles of this specific NMDA receptor subtype. However, the specificity of any small molecule can be a concern, necessitating orthogonal validation methods to confirm that the observed effects are indeed due to the modulation of the intended target. Genetic approaches, such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of the GRIN2A gene (which encodes the GluN2A subunit), provide a highly specific means to corroborate the findings from pharmacological interventions.
Quantitative Comparison of Pharmacological and Genetic Approaches
Direct head-to-head quantitative comparisons of this compound with genetic knockdown or knockout of GluN2A in the same experimental system are not extensively documented in publicly available literature. However, we can infer a comparative overview from existing studies on this compound and related compounds, alongside typical outcomes of genetic silencing.
The following table summarizes the expected quantitative outcomes from pharmacological inhibition with this compound and genetic manipulation of the GluN2A subunit.
| Parameter | Pharmacological Approach (this compound) | Genetic Approach (siRNA/CRISPR) | Key Considerations |
| Target Inhibition | Concentration-dependent, reversible inhibition. This compound exhibits a degree of selectivity for GluN2A over GluN2B subunits.[1] A related, more potent analog, TCN 201, shows ~30-times higher potency than this compound.[2] | Near-complete and sustained reduction of GluN2A protein expression. Knockdown efficiency is typically validated by Western blot. | Pharmacological approach allows for acute and reversible modulation. Genetic approaches provide long-term, stable target depletion. |
| Effect on NMDA Receptor Currents | Selective reduction of the GluN2A-mediated component of NMDA receptor currents. The degree of inhibition is dependent on the concentration of the co-agonist glycine.[1][2] | Significant reduction or complete ablation of NMDA receptor currents in cells expressing the targeted subunit. | Electrophysiological recordings are crucial for quantifying the functional impact on receptor activity in both approaches. |
| Impact on Synaptic Plasticity (e.g., LTP) | Inhibition of long-term potentiation (LTP) in brain regions where GluN2A is critical for its induction. | Impairment or complete block of LTP, depending on the extent of GluN2A reduction and the specific synaptic pathway. | The effect on synaptic plasticity serves as a key functional readout for cross-validation. |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms and experimental processes involved in this cross-validation, the following diagrams illustrate the NMDA receptor signaling pathway, the general workflow for drug target validation, and a specific workflow for cross-validating this compound with genetic methods.
Figure 1: Simplified NMDA receptor signaling pathway highlighting the action of this compound.
Figure 2: General workflow for drug target validation, integrating pharmacological and genetic approaches.
Figure 3: Experimental workflow for the cross-validation of this compound with genetic approaches.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for key experiments cited in the validation of this compound and genetic approaches.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This technique is fundamental for characterizing the pharmacological properties of ion channels like the NMDA receptor.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and GluN2A (or GluN2B as a control) subunits.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
Two glass microelectrodes are impaled into the oocyte, one for voltage clamping and the other for current recording.
-
NMDA receptor currents are evoked by the application of glutamate and glycine.
-
This compound is applied at various concentrations to determine its inhibitory effect and calculate the IC50.
-
Data is acquired and analyzed using appropriate software.
-
Primary Cortical Neuron Culture and Electrophysiology
Studying the effects in a more native environment provides further validation.
-
Culture Preparation: Primary cortical neurons are dissected from embryonic or early postnatal rodents and cultured on appropriate substrates.
-
Transfection (for genetic approaches): Neurons can be transfected with siRNA constructs targeting GRIN2A or with CRISPR-Cas9 components.
-
Pharmacological Treatment: For pharmacological studies, mature neuronal cultures are treated with varying concentrations of this compound.
-
Electrophysiological Recording (Whole-cell patch-clamp):
-
A glass micropipette forms a high-resistance seal with the neuronal membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior.
-
Synaptic currents (e.g., NMDA-mediated excitatory postsynaptic currents, EPSCs) are recorded.
-
Long-term potentiation (LTP) can be induced by high-frequency stimulation protocols.
-
The effects of this compound or genetic manipulation on these electrophysiological parameters are quantified.
-
siRNA-Mediated Knockdown of GRIN2A
This method allows for the transient reduction of GluN2A expression.
-
siRNA Design and Synthesis: Validated siRNA sequences targeting the GRIN2A mRNA are synthesized. A non-targeting scrambled siRNA is used as a negative control.
-
Transfection: Neuronal or heterologous cells are transfected with the siRNA using a suitable transfection reagent (e.g., lipofectamine).
-
Incubation: Cells are incubated for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Validation of Knockdown:
-
Western Blot: Cell lysates are collected, and the levels of GluN2A protein are assessed using a specific antibody. Protein levels are normalized to a loading control (e.g., GAPDH or β-actin).
-
qRT-PCR: RNA is extracted, and the levels of GRIN2A mRNA are quantified to confirm target mRNA degradation.
-
CRISPR-Cas9 Mediated Knockout of GRIN2A
This technique allows for the permanent disruption of the GRIN2A gene.
-
gRNA Design: Guide RNAs (gRNAs) are designed to target a specific exon of the GRIN2A gene.
-
Vector Construction: The gRNA sequence is cloned into a vector that also expresses the Cas9 nuclease.
-
Transfection/Transduction: The CRISPR-Cas9 components are delivered into the target cells.
-
Clonal Selection: Single cells are isolated and expanded to generate clonal populations.
-
Validation of Knockout:
-
PCR and DNA Sequencing: Genomic DNA is extracted, and the targeted region is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that disrupt the gene's reading frame.
-
Western Blot: The absence of the GluN2A protein is confirmed by Western blot analysis.
-
Conclusion
References
- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TCN 213: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling TCN 213, a selective GluN1/GluN2A NMDAR antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for chemical waste management in a laboratory setting.
I. Understanding the Compound: this compound
This compound is a chemical compound used in neuroscience research to study the function of NMDA receptors.[1][2] While specific hazard information is detailed in its Safety Data Sheet (SDS), it is prudent to handle all non-routine chemical compounds with care. The following table summarizes key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C18H24N4OS2 |
| Molecular Weight | 376.54 g/mol |
| CAS Number | 556803-08-8 |
| Appearance | Pale yellow solid |
| Solubility | Insoluble in ethanol, soluble in DMSO (<28.24 mg/ml) |
Source: APExBIO
II. Pre-Disposal and Handling Protocol
Before beginning any process that will generate this compound waste, it is crucial to have a designated waste collection plan.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Waste Segregation:
-
Never mix this compound waste with general laboratory trash.
-
Establish a designated, clearly labeled hazardous waste container for all materials contaminated with this compound.
III. Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with your institution's and local regulations for hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, microfuge tubes) in a designated, leak-proof, and sealable hazardous waste container.
-
Liquid Waste: For solutions containing this compound (e.g., in DMSO), collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Container Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards associated with the chemical (as per the SDS)
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Waste Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
IV. Experimental Workflow for Waste Generation and Disposal
The following diagram illustrates a typical workflow from experimentation to the final disposal of this compound waste.
Caption: Workflow for this compound from experiment to disposal.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to your institution's and local hazardous waste disposal regulations.
References
Essential Safety and Logistical Information for Handling TCN 213
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a guide to the essential personal protective equipment (PPE), and operational and disposal plans for TCN 213. However, a publicly available Safety Data Sheet (SDS) with specific, quantitative hazard data for this compound could not be located.
Chemical suppliers are the primary source for detailed and up-to-date safety information. Researchers must obtain and review the SDS for this compound directly from their supplier before handling the compound. The SDS will provide critical details on potential hazards, necessary precautions, and emergency procedures.
Personal Protective Equipment (PPE)
Based on standard laboratory practices for handling novel chemical compounds of unknown toxicity, the following PPE is recommended as a minimum requirement. The specific type and material of the PPE should be confirmed against the supplier's SDS.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemically resistant gloves. The specific glove material (e.g., nitrile, neoprene) and thickness should be selected based on the solvent used and the information in the compound's SDS. |
| Body Protection | A laboratory coat or a chemically resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization. The specific type of respirator should be determined by a risk assessment and the exposure limits provided in the SDS. |
Operational Plan: Step-by-Step Handling Protocol
The following is a generalized protocol for handling this compound. This should be adapted to specific experimental needs and supplemented with details from the compound's SDS.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting work.
-
Review the Safety Data Sheet (SDS) for this compound provided by the supplier.
-
-
Donning PPE:
-
Put on a lab coat.
-
Don chemical safety goggles.
-
Don the appropriate chemically resistant gloves.
-
If required, don a respirator. Ensure a proper fit and perform a seal check.
-
-
Compound Handling:
-
If working with a solid, handle it in a fume hood to avoid inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers with this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
It is the responsibility of the user to ensure that all safety precautions are taken. This guide is intended for informational purposes only and should not replace a thorough review of the official Safety Data Sheet provided by the chemical supplier.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
